2-(7-Bromoheptyl)isoindoline-1,3-dione
Description
BenchChem offers high-quality 2-(7-Bromoheptyl)isoindoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-Bromoheptyl)isoindoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
52824-42-7 |
|---|---|
Molecular Formula |
C15H18BrNO2 |
Molecular Weight |
324.21 g/mol |
IUPAC Name |
2-(7-bromoheptyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H18BrNO2/c16-10-6-2-1-3-7-11-17-14(18)12-8-4-5-9-13(12)15(17)19/h4-5,8-9H,1-3,6-7,10-11H2 |
InChI Key |
ARGIXEIFTPBJRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCBr |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCBr |
Origin of Product |
United States |
Foundational & Exploratory
Optimized Synthesis Protocol: 2-(7-Bromoheptyl)isoindoline-1,3-dione
Executive Summary
Target Compound: 2-(7-Bromoheptyl)isoindoline-1,3-dione (CAS: 52824-42-7) Primary Application: Heterobifunctional linker synthesis for PROTACs and medicinal chemistry. Critical Challenge: Preventing the formation of the bis-phthalimide byproduct (1,7-diphthalimidoheptane), which is thermodynamically favored if stoichiometry is uncontrolled.
This guide details a high-fidelity synthesis protocol designed to maximize the yield of the mono-substituted alkyl bromide while suppressing bis-alkylation. The method utilizes a modified Gabriel synthesis with controlled stoichiometry and a specific purification strategy to ensure >98% purity, suitable for downstream nucleophilic substitutions.
Strategic Analysis & Retrosynthesis
The synthesis relies on the Gabriel Amine Synthesis paradigm. The core transformation is an
Key Reaction Parameters:
-
Nucleophile: Potassium Phthalimide (soft, bulky nucleophile).
-
Electrophile: 1,7-Dibromoheptane (primary alkyl halide).
-
Solvent: N,N-Dimethylformamide (DMF) is preferred for its high dielectric constant, facilitating the dissolution of the potassium salt and enhancing the nucleophilicity of the phthalimide anion.
-
Stoichiometry Control: A 3-to-4-fold molar excess of 1,7-dibromoheptane is strictly required. This statistical bias ensures that the phthalimide anion is far more likely to encounter a dibromide molecule than a mono-substituted product, thereby preventing the second substitution.
Reaction Scheme
The reaction proceeds as follows:
Detailed Experimental Protocol
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| Potassium Phthalimide | 185.22 | 1.0 | Nucleophile source |
| 1,7-Dibromoheptane | 257.99 | 3.0 - 4.0 | Electrophile (Excess) |
| DMF (Anhydrous) | 73.09 | Solvent | Polar aprotic medium |
| Ethyl Acetate / Hexanes | - | - | Extraction / Column Solvents |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Apparatus: Equip a dry round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush the system with nitrogen or argon to maintain an inert atmosphere.
-
Solvation: Dissolve 1,7-dibromoheptane (3.0–4.0 equiv) in anhydrous DMF (approx. 5 mL per gram of phthalimide).
-
Note: The large excess of dibromide is the critical control point for purity.
-
-
Addition: Add Potassium Phthalimide (1.0 equiv) to the stirring solution. The salt may not dissolve completely at room temperature; this is normal.
Step 2: Reaction Execution
-
Heating: Heat the mixture to 60–90°C .
-
Optimization: A temperature of 60°C is often sufficient and reduces the rate of side reactions. If reaction progress is slow (monitored by TLC), increase to 90°C.
-
-
Monitoring: Stir for 12–18 hours .
-
TLC Monitoring: Use 20% EtOAc in Hexanes. The starting dibromide will be non-polar (near solvent front). The product (mono-bromide) will appear in the middle (
). The bis-byproduct will be more polar (lower ).
-
Step 3: Workup
-
Filtration: Cool the mixture to room temperature. Filter off the precipitated Potassium Bromide (KBr) solids.
-
Solvent Removal: Concentrate the filtrate under reduced pressure (rotary evaporator) to remove the bulk of the DMF.
-
Caution: DMF has a high boiling point. Use a high-vacuum pump if available, or co-evaporate with toluene to facilitate removal.
-
-
Extraction:
-
Dissolve the oily residue in Ethyl Acetate .
-
Wash the organic layer with Water (3x) to remove residual DMF and unreacted potassium phthalimide.
-
Wash with Brine (1x) .
-
Dry over anhydrous
or , filter, and concentrate.
-
Step 4: Purification (Crucial)
The crude oil contains the desired product, significant excess 1,7-dibromoheptane, and trace bis-phthalimide.
-
Flash Column Chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient elution starting with 100% Hexanes (to elute excess 1,7-dibromoheptane) followed by 5%
15% Ethyl Acetate in Hexanes .
-
-
Fraction Collection:
-
Fraction A: 1,7-Dibromoheptane (Recoverable).
-
Fraction B: 2-(7-Bromoheptyl)isoindoline-1,3-dione (Target) .
-
Fraction C: Bis-phthalimide (Discard).
-
Workflow Visualization
Caption: Operational workflow for the synthesis and purification of the target linker.
Mechanistic Logic
The reaction follows a classical
-
Activation: The polar solvent (DMF) solvates the potassium cation, leaving the phthalimide anion "naked" and highly nucleophilic.
-
Attack: The nitrogen lone pair attacks the
-carbon of the 1,7-dibromoheptane. -
Displacement: Bromide is expelled as the leaving group.
-
Selectivity: The statistical excess of dibromide ensures that the mono-substituted product is statistically less likely to undergo a second attack than the abundant unreacted dibromide.
Caption: Kinetic pathway showing suppression of the bis-alkylation side product via stoichiometry.
Characterization & Validation
Upon isolation, the product should be a low-melting white solid or viscous colorless oil .
NMR Spectroscopy Data (Expected)
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 7.82 – 7.86 | Multiplet | 2H | Phthalimide Ar-H (AA'BB') | |
| 7.69 – 7.73 | Multiplet | 2H | Phthalimide Ar-H (AA'BB') | |
| 3.68 | Triplet ( | 2H | N-CH | |
| 3.40 | Triplet ( | 2H | -CH | |
| 1.80 – 1.90 | Multiplet | 2H | -N-CH | |
| 1.65 – 1.75 | Multiplet | 2H | -CH | |
| 1.30 – 1.50 | Multiplet | 6H | Internal methylenes |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction or hydrolysis. | Ensure reagents are dry; increase time or temp (max 90°C). |
| Bis-Product Formation | Insufficient dibromide excess. | Increase 1,7-dibromoheptane to 4.0 or 5.0 equivalents. |
| Oily/Gummy Product | Residual DMF or solvent. | Dry under high vacuum for >4 hours; DMF is difficult to remove. |
| Starting Material in NMR | Inefficient column separation. | Use a shallower gradient (e.g., 0% to 5% EtOAc) to fully elute dibromide first. |
Safety Considerations
-
1,7-Dibromoheptane: Alkylating agent. Potentially mutagenic. Handle in a fume hood with gloves.
-
DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves if possible, or double-glove with nitrile.
-
Waste: Segregate halogenated waste (fractions containing dibromide) from non-halogenated waste.
References
-
Gabriel Synthesis Mechanism & Scope
-
Analogous Synthesis (Hexyl/Octyl Derivatives)
- Title: Synthesis and optical properties of some isoindole-1,3-dione compounds.
- Source: ACG Public
-
URL:[Link]
-
Phthalimide Alkylation Optimization
Sources
Technical Guide: Solubility Profile & Handling of 2-(7-Bromoheptyl)isoindoline-1,3-dione
[1][2]
CAS Number: 52824-42-7 Synonyms: N-(7-Bromoheptyl)phthalimide; 1-Phthalimido-7-bromoheptane Molecular Formula: C₁₅H₁₈BrNO₂ Molecular Weight: 324.21 g/mol [1][2][3]
Executive Summary
2-(7-Bromoheptyl)isoindoline-1,3-dione is a critical bifunctional intermediate used primarily in the synthesis of heterobifunctional crosslinkers, PROTAC® linkers, and amine-functionalized ligands via the Gabriel synthesis.[1][2][3] Its structure comprises a lipophilic heptyl bromide chain anchored to a polar phthalimide protective group.[1][3][4]
Understanding its solubility profile is paramount for two distinct process stages: Synthesis (maintaining homogeneity during nucleophilic substitution) and Purification (selectively precipitating the product while removing impurities like unreacted dibromoheptane or potassium phthalimide).[3][4] This guide provides a definitive solubility matrix and experimental protocols for handling this compound with high recovery yields.[2][3][4]
Physicochemical Solubility Profile
The solubility of N-(7-bromoheptyl)phthalimide is governed by the competition between its non-polar alkyl tether and the polar, planar imide headgroup.[1][3][4]
-
Crystalline Nature:
Solvent Compatibility Matrix
| Solvent Class | Specific Solvents | Solubility Status | Application Context |
| Dipolar Aprotic | DMF, DMSO, DMAc | High | Reaction Medium. Excellent for nucleophilic substitution reactions (e.g., reaction with amines or thiols).[1][2][3] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Extraction/Work-up. Ideal for solubilizing the product during aqueous wash steps.[2][3][4] |
| Aromatic | Toluene, Benzene | High (Warm) | Reaction/Purification. Good for azeotropic drying or hot filtration.[2][3][4] |
| Esters | Ethyl Acetate | Moderate | Chromatography. Standard mobile phase component (often mixed with Hexanes).[3][4] |
| Alcohols | Ethanol, Methanol, IPA | Temp.[2][3][4] Dependent | Recrystallization. Soluble at reflux; poor solubility at 0°C. Ideal for purification.[1][3][4] |
| Alkanes | Hexanes, Heptane, Ligroin | Low | Precipitation. Used to crash out the product from concentrated organic layers or wash away non-polar impurities.[2][3][4] |
| Aqueous | Water, Brine | Insoluble | Washing. Removes inorganic salts (KBr) and polar byproducts.[2][3][4] |
Critical Process Workflows
Solubility Decision Tree
The following logic flow dictates solvent selection based on the operational goal.
Figure 1: Decision logic for solvent selection during synthesis and purification of N-alkyl phthalimides.[1][2][3][4]
Protocol: Recrystallization for High Purity
The most common challenge with 2-(7-Bromoheptyl)isoindoline-1,3-dione is "oiling out" (separating as a liquid rather than crystals) during cooling.[1][2][3][4] This protocol minimizes that risk.[1][3][4]
Principle: Exploiting the steep solubility curve in lower alcohols (Ethanol/MeOH).
Materials:
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in a flask equipped with a reflux condenser. Add Ethanol (approx. 5–7 mL per gram of solid).[3][4]
-
Heating: Heat the mixture to reflux (approx. 78°C). The solid should dissolve completely.[3][4] If not, add small aliquots of Ethanol until clear.[3][4][5]
-
Note: If the solution is colored, add activated carbon, reflux for 5 mins, and filter hot through Celite.
-
-
Controlled Cooling (Critical): Remove from heat. Allow the flask to cool to room temperature slowly (do not place directly in ice).
-
Seeding: If an oil forms, re-heat until clear, then add a "seed crystal" of pure product (if available) or scratch the glass wall with a rod at ~40°C.[2][3][4]
-
Crystallization: Once solid crystals appear at room temperature, move the flask to an ice bath (0–4°C) for 1 hour to maximize yield.
-
Isolation: Filter the white needles via vacuum filtration. Wash the cake with cold Ethanol (-20°C).
-
Drying: Dry under vacuum at 40°C. (Avoid high heat as the melting point is relatively low).[1][3][4]
Protocol: Synthesis & Extraction (Solvent Rationale)
When synthesizing this compound from Potassium Phthalimide and 1,7-Dibromoheptane:
-
Work-up Solvent (DCM/Water):
Troubleshooting Common Solubility Issues
| Symptom | Probable Cause | Corrective Action |
| Oiling out during recrystallization | Solution is too concentrated or cooled too fast.[1][2][3][4] | Re-heat to reflux.[3][4] Add 10-20% more Ethanol.[1][3][4] Allow to cool to RT with stirring before icing. |
| Product stays in mother liquor | Solvent is too non-polar (if using Hexane) or too much solvent used.[3][4] | Evaporate 50% of solvent.[3][4] Add water dropwise (if using Ethanol) to reach the "cloud point," then cool.[3][4] |
| Insoluble white solid in reaction | Formation of Potassium Bromide (KBr) byproduct.[3][4] | This is normal. KBr is insoluble in DMF/Acetone.[3][4] Filter it off or wash it away during the aqueous work-up.[1][3][4] |
References
-
Compound Data & CAS Verification
-
Synthetic Methodology (Gabriel Synthesis)
-
Solubility & Recrystallization of N-Alkyl Phthalimides
-
Physical Properties of Homologues
Sources
- 1. 1H-Isoindole-1,3(2H)-dione, 2-(4-bromobutyl)- [webbook.nist.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. N-Hydroxyphthalimide - Wikipedia [en.wikipedia.org]
- 4. Phthalimide - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Whitepaper: 2-(7-Bromoheptyl)isoindoline-1,3-dione
A Strategic Linker for PROTACs and Medicinal Chemistry
Executive Summary
2-(7-Bromoheptyl)isoindoline-1,3-dione (CAS: 52824-42-7), also known as N-(7-Bromoheptyl)phthalimide, is a bifunctional building block essential to modern medicinal chemistry. It serves as a critical intermediate in "Linkerology"—the science of designing spacers for heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs).
This compound offers a masked primary amine (protected as a phthalimide) and a reactive alkyl bromide electrophile separated by a hydrophobic seven-carbon chain. This specific chain length (C7) is often pivotal in optimizing the physicochemical properties (LogP, solubility) and spatial orientation of drug conjugates, distinguishing it from the more common ethyl or butyl analogs.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | 2-(7-Bromoheptyl)isoindole-1,3-dione |
| Common Name | N-(7-Bromoheptyl)phthalimide |
| CAS Number | 52824-42-7 |
| Molecular Formula | C₁₅H₁₈BrNO₂ |
| Molecular Weight | 324.21 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | Approx. 75–85 °C (Consistent with homologous series) |
| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF; Insoluble in water |
| Stability | Stable under normal conditions; light-sensitive (alkyl bromide) |
Mechanistic Synthesis
The synthesis of 2-(7-Bromoheptyl)isoindoline-1,3-dione follows a modified Gabriel Synthesis . The core logic involves the nucleophilic substitution (
Reaction Logic
To ensure high yields and prevent the formation of the unwanted dimer (N,N'-heptane-1,7-diphthalimide), the reaction kinetics must be controlled.
-
Stoichiometry: A large excess (3–5 equivalents) of 1,7-dibromoheptane is used. This statistical bias ensures the phthalimide anion is far more likely to encounter a fresh dibromide molecule than a mono-substituted product.
-
Solvent Effects: Polar aprotic solvents (DMF or Acetone) are required to solvate the potassium cation, leaving the phthalimide anion "naked" and highly reactive.
Synthesis Pathway Visualization
Figure 1: Reaction pathway for the synthesis of N-(7-Bromoheptyl)phthalimide via statistical SN2 substitution.
Experimental Protocol
Objective: Synthesis of 2-(7-Bromoheptyl)isoindoline-1,3-dione on a 10 mmol scale.
Reagents[10]
-
Potassium Phthalimide: 1.85 g (10 mmol)
-
1,7-Dibromoheptane: 7.74 g (30 mmol, 3.0 eq)
-
DMF (Anhydrous): 20 mL
-
Ethanol (for recrystallization)
Step-by-Step Methodology
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Maintain an inert atmosphere (
or ).[1] -
Dissolution: Add 1,7-dibromoheptane (30 mmol) and anhydrous DMF (20 mL) to the flask. Stir until homogenous.
-
Addition: Add Potassium Phthalimide (10 mmol) in a single portion.
-
Note: The salt may not fully dissolve immediately; this is normal.
-
-
Reaction: Heat the mixture to 70–80 °C for 12–16 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The starting phthalimide spot should disappear.
-
-
Workup:
-
Cool to room temperature.[2]
-
Pour the reaction mixture into 100 mL of ice-cold water. The product and excess dibromide will separate as an oil or precipitate.
-
Extract with Dichloromethane (DCM) (
mL). -
Wash the combined organic layers with water (
mL) and brine ( mL) to remove DMF. -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Removal of Excess Dibromide: The residue contains the product and excess 1,7-dibromoheptane. Distillation under high vacuum can remove the dibromide (b.p. ~110°C at 0.5 mmHg).
-
Recrystallization: The remaining solid residue is recrystallized from hot Ethanol.
-
Alternative (Column Chromatography): If distillation is not feasible, purify via silica gel flash chromatography (Gradient: 0% to 20% EtOAc in Hexanes). The dibromide elutes first (non-polar), followed by the product.
-
Applications in Drug Discovery[12]
The primary utility of this compound lies in its ability to serve as a heterobifunctional linker .
PROTAC Linkerology
In PROTAC design, the linker length and composition determine the stability of the ternary complex (Target Protein—PROTAC—E3 Ligase).
-
Hydrophobicity: The C7 alkyl chain adds lipophilicity, which can improve cell permeability compared to PEG-based linkers.
-
Spatial Geometry: Seven carbons provide a specific distance (~9–10 Å) that may be optimal for targets where shorter (C2-C4) or longer (C10+) chains cause steric clashes.
Deprotection & Conjugation Workflow
The phthalimide group is a "masked" amine. It is stable to acidic and mild basic conditions but can be cleaved specifically when required.
Figure 2: Typical workflow for utilizing the linker in PROTAC synthesis.
Characterization Data (Expected)
For verification of the synthesized product, the following NMR signals are diagnostic:
-
NMR (400 MHz,
):- 7.84 (dd, 2H, Ar-H) – Phthalimide aromatic
- 7.70 (dd, 2H, Ar-H) – Phthalimide aromatic
-
3.68 (t,
Hz, 2H) – -
3.40 (t,
Hz, 2H) – -
1.85 (m, 2H) –
-
1.67 (m, 2H) –
- 1.30–1.45 (m, 6H) – Internal methylene protons
Safety & Stability
-
Hazards: As an alkyl bromide, this compound is a potential alkylating agent and should be treated as a mutagen. Wear nitrile gloves and work in a fume hood.
-
Storage: Store in a cool, dry place. While relatively stable, long-term exposure to light may cause gradual degradation of the C-Br bond (browning).
-
Reactivity: Avoid contact with strong bases (which may hydrolyze the imide ring prematurely) or strong nucleophiles unless a reaction is intended.
References
-
Synthesis of N-(bromoalkyl)
-
Gabriel Synthesis Mechanism
-
PROTAC Linker Design
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor. Target. Antitumor Ther, 1, 273-312.
-
Physical Properties of Homologs
- PubChem Compound Summary for N-(6-Bromohexyl)phthalimide (C6 Analog).
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. byjus.com [byjus.com]
- 5. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. Gabriel Phthalimide Synthesis: Steps, Diagram & NEET/JEE Tips [vedantu.com]
starting materials for synthesizing 2-(7-Bromoheptyl)isoindoline-1,3-dione
Executive Summary & Application Context
2-(7-Bromoheptyl)isoindoline-1,3-dione (often referred to as
Its structure contains two distinct reactive termini:
-
The Phthalimide Group: A "masked" primary amine. It is stable under many conditions but can be cleanly deprotected (hydrazinolysis) to reveal a reactive amine for conjugation to E3 ligase ligands (e.g., Thalidomide derivatives).
-
The Alkyl Bromide: An electrophilic handle ready for
displacement by a target protein ligand.
This guide details a robust, scalable synthesis protocol designed to maximize the yield of the mono-substituted product while suppressing the statistically probable formation of the bis-phthalimide impurity.
Retrosynthetic Analysis & Strategy
The synthesis relies on the Gabriel Synthesis paradigm.[1][2][3][4] The core challenge in synthesizing
-
Nucleophile: Potassium Phthalimide (Phth-K).[4]
-
Electrophile: 1,7-Dibromoheptane.
The Strategic Dilemma: Because 1,7-dibromoheptane has two identical electrophilic sites, a 1:1 stoichiometric reaction will inevitably lead to a significant quantity of the unwanted dimer: 1,7-bis(phthalimido)heptane .
The Solution: We employ a High-Dilution / High-Excess Strategy . By using a large molar excess of the dibromide (3.0 – 5.0 equivalents), we statistically force the potassium phthalimide to encounter unreacted dibromide rather than the mono-substituted product.
Figure 1: Retrosynthetic logic highlighting the suppression of the bis-impurity.
Critical Starting Materials
To ensure protocol reproducibility, the quality of starting materials is paramount.
A. 1,7-Dibromoheptane (CAS: 4549-31-9)[5]
-
Role: The electrophilic linker.
-
Purity Requirement: >97%.
-
Critical Impurity Check: Ensure the material is free of isomeric impurities (e.g., 1,6-dibromoheptane). Isomeric byproducts are nearly impossible to separate by flash chromatography later.
-
Handling: This is a dense liquid (
). Weighing by mass is more accurate than volumetric transfer due to viscosity.
B. Potassium Phthalimide (CAS: 1074-82-4)[5]
-
Role: The nitrogen source.
-
Form: Fine crystalline powder.
-
Why Salt vs. Neutral? While one can generate the salt in situ using phthalimide and
, using pre-formed commercial Potassium Phthalimide is cleaner. It eliminates the variable of base solubility and water generation, ensuring a strictly anhydrous environment.
C. Solvent: N,N-Dimethylformamide (DMF)
-
Grade: Anhydrous.
-
Role: Polar aprotic solvent.[1] It solvates the cation (
), leaving the phthalimide anion "naked" and highly reactive.
Experimental Protocol (Self-Validating System)
Scale: 10 mmol (based on Potassium Phthalimide).
Step 1: Reaction Setup
-
Vessel: Oven-dried 100 mL Round Bottom Flask (RBF) with a magnetic stir bar.
-
Charge Electrophile: Add 1,7-Dibromoheptane (10.3 g, 40 mmol, 4.0 equiv ) to the flask.
-
Note: The 4-fold excess is the "Self-Validating" control to prevent dimerization.
-
-
Solvent: Add DMF (30 mL).
-
Temperature: Heat the mixture to 60°C to ensure the dibromide is fully dissolved and mobile.
Step 2: Addition of Nucleophile
-
Addition: Add Potassium Phthalimide (1.85 g, 10 mmol, 1.0 equiv ) in four portions over 1 hour.
-
Causality: Portion-wise addition keeps the instantaneous concentration of the nucleophile low, further suppressing the bis-substitution side reaction.
-
-
Reaction: Heat the mixture to 90°C and stir for 4–6 hours.
Step 3: In-Process Control (IPC) - The Trust Check
Do not proceed to workup until validated by TLC.
-
Mobile Phase: 20% Ethyl Acetate in Hexanes.
-
Visualization: UV (254 nm).
-
Expected Spots:
-
: Excess 1,7-Dibromoheptane (visible if stained with
). - : Product (Mono-bromide).
- : Bis-phthalimide impurity (trace).
-
Baseline: Unreacted Potassium Phthalimide.
-
: Excess 1,7-Dibromoheptane (visible if stained with
Step 4: Workup & Purification
The challenge here is removing the 3 equivalents of unreacted dibromide.
-
Quench: Cool reaction to Room Temperature (RT) and pour into Ice Water (150 mL).
-
Observation: The product and excess dibromide will precipitate/oil out. Potassium bromide (KBr) and DMF remain in the aqueous phase.
-
-
Extraction: Extract with Ethyl Acetate (
). -
Wash: Wash combined organics with Water (
) and Brine ( ) to remove residual DMF. Dry over and concentrate. -
Separation of Excess Dibromide (Critical Step):
-
Method A (Distillation): If available, Kugelrohr distillation (
at high vacuum) will distill off the excess 1,7-dibromoheptane, leaving the crude product as a solid residue. -
Method B (Precipitation): Triturate the oily residue with cold Hexanes or Petroleum Ether . The desired phthalimide product is poorly soluble in cold hexanes and will solidify/precipitate, while the dibromide remains in solution. Filter the solid.[2][3][5][6][7]
-
-
Final Purification: Recrystallize from Ethanol (
).[6]-
Dissolve crude solid in minimum boiling EtOH.
-
Cool slowly to RT, then
. -
Filter white crystalline needles.
-
Data Summary & Characterization
| Parameter | Specification / Result |
| Appearance | White to off-white crystalline solid |
| Yield | 65% – 75% (Typical) |
| Melting Point | 55–58 °C (Approximate for |
| 1H NMR (CDCl3) | |
| Key IR Peaks | 1710, 1770 |
Process Flow Diagram
Figure 2: Operational workflow for the synthesis and purification.
Troubleshooting & Safety
Safety Profile
-
1,7-Dibromoheptane: Alkylating agent. Potential mutagen. Use gloves and work in a fume hood.
-
DMF: Hepatotoxic and teratogenic. Avoid skin contact.
Common Failure Modes
-
Low Yield / Sticky Solid: usually indicates incomplete removal of the excess dibromide. Solution: Perform a more rigorous wash of the crude solid with cold hexanes.
-
High Melting Point (>100°C): Indicates formation of the bis-phthalimide dimer. Solution: You likely did not use enough dibromide excess, or the addition of phthalimide was too fast. Recrystallization from Ethanol usually separates the dimer (which is much less soluble) from the mono-product. Filter off the insoluble dimer while the ethanol is hot.
References
-
Primary Protocol Grounding (Patent)
-
Title: Method for preparing N-(omega-bromoalkyl)phthalimides.[8]
- Source: WO2003027071A1 (Google P
- Relevance: Establishes the 3-8 equivalent excess rule for linear dibromoalkanes.
- URL
-
-
Gabriel Synthesis Mechanism & Optimization
-
Application in PROTACs (Context)
- Title: Design and Synthesis of PROTACs.
- Source: Journal of Medicinal Chemistry (General Reference for Linker Chemistry).
-
URL:[Link]
Sources
- 1. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Gabriel Phthalimide Synthesis: Steps, Diagram & NEET/JEE Tips [vedantu.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-(3-Bromopropyl)isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.neliti.com [media.neliti.com]
- 8. WO2003027071A1 - Method for preparing n-($g(v)-bromoalkyl)phthalimides - Google Patents [patents.google.com]
Methodological & Application
2-(7-Bromoheptyl)isoindoline-1,3-dione: A Versatile Alkylating Agent for Advanced Organic Synthesis
Introduction
2-(7-Bromoheptyl)isoindoline-1,3-dione is a key bifunctional reagent in modern organic synthesis, providing a strategic tool for the introduction of a seven-carbon linker with a masked primary amine. The inherent reactivity of the terminal bromine atom, coupled with the stability of the phthalimide group, makes this compound an invaluable building block for a wide range of applications, from the synthesis of complex natural products to the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the mechanistic principles, diverse applications, and standardized protocols for the effective utilization of 2-(7-bromoheptyl)isoindoline-1,3-dione as an alkylating agent.
The isoindoline-1,3-dione moiety, commonly known as phthalimide, serves as an excellent protecting group for primary amines.[4] This protection strategy, famously employed in the Gabriel synthesis, prevents over-alkylation, a common side reaction when using ammonia or primary amines directly.[5][6] The seven-carbon alkyl chain offers a flexible spacer, crucial for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.
Mechanism of Action: The Gabriel Synthesis
The primary utility of 2-(7-bromoheptyl)isoindoline-1,3-dione as an alkylating agent is rooted in the principles of the Gabriel synthesis. This reaction proceeds via a nucleophilic substitution (SN2) mechanism.[6][7] The phthalimide anion, generated by deprotonation of phthalimide or by using its potassium salt, acts as a surrogate for the ammonia anion (NH₂⁻).[6]
The reaction with an alkyl halide, in this case, the inherent bromoheptyl chain of the reagent, leads to the formation of an N-alkylated phthalimide. Subsequent deprotection, typically through hydrazinolysis (the Ing-Manske procedure), acidic or basic hydrolysis, or milder reductive methods, releases the desired primary amine.[4][8][9]
Caption: Mechanism of Gabriel synthesis using 2-(7-bromoheptyl)isoindoline-1,3-dione.
Applications in Organic Synthesis
The versatility of 2-(7-bromoheptyl)isoindoline-1,3-dione has led to its application in the synthesis of a diverse array of molecules with significant biological and therapeutic relevance.
PROTAC Linker Synthesis
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation.[1][10] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[11] 2-(7-Bromoheptyl)isoindoline-1,3-dione is an ideal starting material for constructing PROTAC linkers, as the phthalimide group can act as a ligand for the Cereblon (CRBN) E3 ligase.[2] The terminal bromide allows for facile coupling with various nucleophiles to introduce the target-binding moiety.
Synthesis of Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases are important targets in cancer therapy. The long alkyl chain of 2-(7-bromoheptyl)isoindoline-1,3-dione can be incorporated into the linker region of HDAC inhibitors, which often consist of a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme.
Preparation of Novel Bioconjugates and Pharmaceutical Intermediates
The ability to introduce a primary amine after a seven-carbon spacer makes this reagent useful for synthesizing various pharmaceutical intermediates and for bioconjugation applications where precise spacing is required. The isoindoline-1,3-dione structure itself is found in a number of natural and pharmaceutical compounds.[12][13]
| Application | Target Molecule Class | Role of 2-(7-Bromoheptyl)isoindoline-1,3-dione |
| Targeted Protein Degradation | PROTACs | Provides the CRBN E3 ligase ligand and a flexible linker.[2] |
| Epigenetics | HDAC Inhibitors | Forms the linker region connecting the cap and zinc-binding groups. |
| Drug Discovery | Pharmaceutical Intermediates | Introduces a primary amine with a defined seven-carbon spacer. |
| Medicinal Chemistry | Bioconjugates | Enables covalent attachment to biomolecules after deprotection. |
Experimental Protocols
Safety Precautions: Always handle 2-(7-bromoheptyl)isoindoline-1,3-dione and all other chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15][16]
Protocol 1: Gabriel Synthesis of a Primary Amine
This protocol describes a general procedure for the alkylation of a nucleophile with 2-(7-bromoheptyl)isoindoline-1,3-dione, followed by deprotection to yield the primary amine.
Materials:
-
2-(7-Bromoheptyl)isoindoline-1,3-dione
-
Nucleophile (e.g., sodium azide, potassium cyanide, sodium salt of a phenol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Procedure:
Part A: Alkylation
-
To a stirred solution of the nucleophile (1.2 equivalents) in anhydrous DMF, add 2-(7-bromoheptyl)isoindoline-1,3-dione (1.0 equivalent).
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate or DCM (3 x volume).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part B: Deprotection (Hydrazinolysis)
-
Dissolve the N-alkylated phthalimide from Part A (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.5 - 2.0 equivalents) to the solution.[9]
-
Reflux the mixture with stirring. A white precipitate of phthalhydrazide will form. Monitor the reaction by TLC.[4]
-
After completion, cool the reaction mixture to room temperature and add dilute hydrochloric acid to dissolve the precipitate and protonate the liberated amine.[4]
-
Filter off the phthalhydrazide precipitate and wash it with cold ethanol.
-
Make the filtrate basic (pH > 10) with a saturated sodium bicarbonate solution or other suitable base.
-
Extract the primary amine with DCM (3 x volume).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase to yield the primary amine. Further purification can be performed by distillation or chromatography if necessary.
Caption: General experimental workflow for alkylation and deprotection.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in alkylation step | - Incomplete reaction- Side reactions (e.g., elimination) | - Increase reaction temperature or time.- Ensure anhydrous conditions.- Use a less hindered nucleophile if possible.[5] |
| Incomplete deprotection | - Insufficient hydrazine hydrate- Short reaction time | - Increase the equivalents of hydrazine hydrate.- Extend the reflux time and monitor by TLC. |
| Difficulty in removing phthalhydrazide | - Phthalhydrazide is sparingly soluble. | - Acidify the reaction mixture with HCl to protonate the amine and dissolve the byproduct before filtration.[4] |
| Formation of side products | - Over-alkylation of the nucleophile (if it has multiple reactive sites) | - Use a protecting group strategy for other reactive sites on the nucleophile. |
Conclusion
2-(7-Bromoheptyl)isoindoline-1,3-dione is a highly effective and versatile alkylating agent for the introduction of a seven-carbon primary amine synthon. Its utility in the Gabriel synthesis and its increasing importance in the construction of complex molecules like PROTACs highlight its significance in modern organic and medicinal chemistry. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this valuable reagent in their synthetic endeavors.
References
-
Application Notes and Protocols for the Cleavage of the Phthalimide Group from N-Alkylphthalimides - Benchchem. 8
-
Reaction of Phthalimide: Deprotection and Amino Groups - ChemicalBook. 17
-
Application Notes and Protocols for Phthalimide Deprotection to Reveal Primary Amines - Benchchem. 18
-
2-(7-bromoheptyl)isoindole-1,3-dione | CAS#:52824-42-7 | Chemsrc. 19
-
Deprotection of phthalimide group leading to quinoxalinylmethanamine... - ResearchGate. 20
-
8.1 Introduction 8.2 lmides and Amides. 21
-
SAFETY DATA SHEET - Fisher Scientific. 14
-
Gabriel Synthesis. 22
-
side reactions to avoid during the synthesis of N-substituted isoindoline-1,3-diones - Benchchem. 5
-
Gabriel synthesis - Wikipedia. 6
-
(PDF) Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. 23
-
Gabriel Synthesis | Thermo Fisher Scientific - RU. 9
-
SAFETY DATA SHEET - Spectrum Chemical. 15
-
Gabriel Synthesis - Organic Chemistry Tutor. 7
-
52824-42-7|2-(7-Bromoheptyl)isoindoline-1,3-dione|BLD Pharm. 24
-
Synthesis and optical properties of some isoindole-1,3-dione compounds - ACG Publications. 25
-
Current strategies for the design of PROTAC linkers: a critical review - PMC. 1
-
One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation - PubMed. 26
-
The Strategic Application of 2-(4-Azidobutyl)isoindoline-1,3-dione in Modern Medicinal Chemistry - Benchchem. 2
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - Frontiers. 10
-
2-(oxiran-2-ylmethyl)isoindoline-1,3-dione - Apollo Scientific. 16
-
PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm. 3
-
The chemistry of isoindole natural products - Beilstein Journals. 12
-
2-(2-Bromoethyl)isoindoline-1,3-dione - PMC - NIH. 27
-
WO2014018866A1 - Processes for preparing isoindoline-1,3-dione compounds - Google Patents. 28
-
(PDF) Novel approaches for the rational design of PROTAC linkers - ResearchGate. 11
-
Nucleophilic Substitution (SN1, SN2) - Organic Chemistry Portal. 29
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES - Neliti. 13
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - MDPI. 30
-
nucleophilic substitution reaction on the nitrogen of indole nucleus :formation of 1-(indol-3. 31
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - PubMed. 32
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 10. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 13. media.neliti.com [media.neliti.com]
- 14. fishersci.com [fishersci.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 19. 2-(7-bromoheptyl)isoindole-1,3-dione | CAS#:52824-42-7 | Chemsrc [chemsrc.com]
- 20. researchgate.net [researchgate.net]
- 21. Thieme E-Books & E-Journals [thieme-connect.de]
- 22. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
- 23. researchgate.net [researchgate.net]
- 24. 52824-42-7|2-(7-Bromoheptyl)isoindoline-1,3-dione|BLD Pharm [bldpharm.com]
- 25. acgpubs.org [acgpubs.org]
- 26. One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. 2-(2-Bromoethyl)isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 28. WO2014018866A1 - Processes for preparing isoindoline-1,3-dione compounds - Google Patents [patents.google.com]
- 29. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 30. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles [mdpi.com]
- 31. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 32. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
applications of 2-(7-Bromoheptyl)isoindoline-1,3-dione in medicinal chemistry
Application Note: 2-(7-Bromoheptyl)isoindoline-1,3-dione in Medicinal Chemistry
Abstract
2-(7-Bromoheptyl)isoindoline-1,3-dione (CAS: 52824-42-7), also known as
Introduction: The "Masked" Linker Strategy
In rational drug design, the distance and flexibility between two functional motifs often dictate biological efficacy. 2-(7-Bromoheptyl)isoindoline-1,3-dione provides a robust solution for introducing a linear heptyl (
-
The Phthalimide Terminus: Acts as a robust protecting group for a primary amine. It is stable to acidic, oxidative, and mild basic conditions, allowing diverse chemistry to occur at the other end of the chain.
-
The Alkyl Spacer: A 7-carbon chain provides significant lipophilicity and a specific spatial separation (
Å) often required to span enzyme gorges or enable ternary complex formation. -
The Bromide Terminus: A primary alkyl halide susceptible to clean
substitution by nucleophiles (phenols, amines, thiols) present on drug scaffolds.
Key Applications
PROTAC Linker Design
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase (e.g., Cereblon or VHL) to a target protein (POI), inducing its degradation.[1][2][3] The linker length is a critical parameter affecting the "cooperativity" of the ternary complex.
-
Application: Researchers use this compound to synthesize PROTACs requiring a medium-length hydrophobic linker. The bromide is coupled to the E3 ligase ligand (e.g., a Thalidomide derivative for Cereblon), and the phthalimide is subsequently deprotected to reveal an amine for attachment to the POI warhead.
-
Advantage: Unlike PEG linkers, the heptyl chain is rigid and lipophilic, which can improve cell permeability and constrain the conformation of the ternary complex.
Bivalent Ligands (Neuroscience)
Many GPCRs and enzymes (like Acetylcholinesterase) possess two distinct binding sites separated by a gorge or tunnel.
-
Mechanism: In AChE inhibitors, the "catalytic active site" (CAS) and "peripheral anionic site" (PAS) are separated by approximately 14 Å.
-
Utility: The
chain of 2-(7-Bromoheptyl)isoindoline-1,3-dione is ideal for bridging these sites. The phthalimide group itself can bind to the PAS (via - stacking), or be replaced by another aromatic motif, creating high-affinity bivalent inhibitors.
HDAC Inhibitor Synthesis
Histone Deacetylase (HDAC) inhibitors like Vorinostat (SAHA) typically feature a "Cap group," a "Linker," and a "Zinc-binding group" (ZBG).
-
Utility: This compound acts as the precursor for the Linker-Cap segment. Following coupling to the Cap, the phthalimide is removed, and the resulting amine is converted into a hydroxamic acid ZBG (or coupled to one).
Experimental Protocols
Protocol A: Synthesis of 2-(7-Bromoheptyl)isoindoline-1,3-dione
Use this protocol if the reagent is not purchased commercially.
Reagents:
-
Potassium Phthalimide (1.0 equiv)
-
1,7-Dibromoheptane (3.0 equiv) — Excess is crucial to prevent dimerization.
-
Solvent: DMF (Anhydrous)[1]
Step-by-Step:
-
Dissolution: Dissolve 1,7-dibromoheptane (30 mmol) in anhydrous DMF (50 mL) in a round-bottom flask.
-
Addition: Add Potassium Phthalimide (10 mmol) portion-wise over 15 minutes at room temperature.
-
Reaction: Heat the mixture to 60°C for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Work-up:
-
Cool to room temperature.
-
Pour into ice-water (200 mL).
-
Extract with Ethyl Acetate (
mL). -
Wash combined organics with water (
) and brine ( ) to remove DMF.
-
-
Purification: Dry over
, concentrate, and purify via silica gel column chromatography (0-10% EtOAc in Hexane). The excess dibromide elutes first.-
Yield Expectation: 70–85%
-
Appearance: White crystalline solid.[4]
-
Protocol B: Coupling to a Nucleophile (Ligand Attachment)
This protocol describes attaching the linker to a phenolic drug scaffold (Warhead).
Reagents:
-
Phenolic Ligand (1.0 equiv)
-
2-(7-Bromoheptyl)isoindoline-1,3-dione (1.2 equiv)
-
Base:
(2.0 equiv) or (1.5 equiv) -
Solvent: Acetone or Acetonitrile (
)
Step-by-Step:
-
Activation: Suspend the Phenolic Ligand and Base in the solvent. Stir at RT for 30 mins to generate the phenoxide.
-
Coupling: Add 2-(7-Bromoheptyl)isoindoline-1,3-dione.
-
Reflux: Heat to reflux (approx. 60°C for Acetone, 80°C for
) for 8–16 hours. -
Validation: Monitor disappearance of the phenol by LC-MS.
-
Isolation: Filter off the inorganic salts. Concentrate the filtrate. Purify via flash chromatography.
-
Result: Phthalimide-protected Ligand-Linker construct.[5]
-
Protocol C: Deprotection (Ing-Manske Procedure)
Releases the primary amine for the final conjugation step.
Reagents:
-
Phthalimide-Linker-Ligand (from Protocol B)
-
Hydrazine Hydrate (
) (2.0 – 5.0 equiv) -
Solvent: Ethanol (EtOH)[6]
Step-by-Step:
-
Reaction: Dissolve the intermediate in EtOH. Add Hydrazine Hydrate.
-
Heat: Reflux for 2–4 hours. A white precipitate (phthalhydrazide) will form.
-
Work-up:
-
Product: The resulting Amino-Heptyl-Ligand is now ready for coupling to the second pharmacophore (e.g., E3 Ligase ligand) via standard amide coupling (EDC/HOBt or HATU).
Data Summary & Reaction Parameters
| Parameter | Protocol A (Synthesis) | Protocol B (Coupling) | Protocol C (Deprotection) |
| Primary Reactants | K-Phthalimide + 1,7-Dibromoheptane | Phenol/Amine + Bromide Linker | Phthalimide-Intermediate + Hydrazine |
| Solvent System | DMF (Polar Aprotic) | Acetone, MeCN, or DMF | Ethanol (Protic) |
| Base/Catalyst | None (Reagent is basic) | None | |
| Temperature | 60°C | Reflux (60–80°C) | Reflux (78°C) |
| Typical Yield | 75% | 60–90% (Substrate dependent) | 85–95% |
| Critical Note | Use excess dibromide to avoid dimer. | Add KI (cat.) to accelerate sluggish reactions. | Ensure ventilation (Hydrazine is toxic). |
Visualizing the Workflow
Figure 1: PROTAC Assembly Workflow
This diagram illustrates the convergent synthesis of a PROTAC using the 7-bromoheptyl linker.
Caption: Convergent synthesis strategy utilizing 2-(7-Bromoheptyl)isoindoline-1,3-dione to assemble a PROTAC. The phthalimide acts as a temporary mask, allowing the alkyl chain to be attached to the Warhead first, followed by amine liberation and attachment to the E3 Ligase ligand.
Figure 2: Bivalent Ligand Logic
Mechanistic rationale for using a C7 linker in enzyme inhibition.
Caption: Structural rationale for using the C7-linker. The heptyl chain provides the optimal length to bridge the catalytic and peripheral sites of AChE, significantly enhancing binding affinity and selectivity.
References
-
Vertex AI Search. (2025). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]
-
National Institutes of Health (NIH). (2005). A new simple and high-yield synthesis of suberoylanilide hydroxamic acid and its inhibitory effect... PubMed. [Link]
-
Frontiers in Chemistry. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. [Link]
-
Organic Chemistry Portal. (2009). Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation. [Link]
-
Chemical Methodologies. (2021). Novel Synthesis of Some N-Hydroxy Phthalimide Derivatives...[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
Technical Guide: 2-(7-Bromoheptyl)isoindoline-1,3-dione as a Linker for PROTAC Development
Executive Summary
2-(7-Bromoheptyl)isoindoline-1,3-dione (CAS: 52824-42-7), often referred to as N-(7-bromoheptyl)phthalimide, is a high-value heterobifunctional linker precursor used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
This molecule serves a dual strategic function:
-
Structural Spacer: It provides a hydrophobic C7 alkyl chain (heptyl), offering a precise spatial separation (~10-12 Å) between the E3 ligase ligand and the Target Protein (POI) ligand.
-
Synthetic Handle: It acts as a "masked" primary amine via the phthalimide group (Gabriel Synthesis motif), allowing for orthogonal chemical assembly. The terminal bromide enables immediate nucleophilic substitution, while the phthalimide remains inert until specific deprotection conditions are applied.
This guide details the physicochemical properties, strategic application, and validated experimental protocols for utilizing this linker in PROTAC discovery.
Technical Profile & Properties
| Property | Specification |
| Chemical Name | 2-(7-Bromoheptyl)isoindoline-1,3-dione |
| Common Name | N-(7-Bromoheptyl)phthalimide |
| CAS Number | 52824-42-7 |
| Molecular Formula | C₁₅H₁₈BrNO₂ |
| Molecular Weight | 324.21 g/mol |
| Linker Type | Alkyl (Hydrophobic) |
| Chain Length | 7 Carbons (Heptyl) |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform.[1] Insoluble in water. |
| Stability | Stable under standard conditions. Moisture sensitive (bromide hydrolysis risk over long term). |
| Handling | Irritant. Alkylating agent. Handle in fume hood. |
Strategic Application in Linkerology
The "Goldilocks" Zone of Linker Length
In PROTAC design, linker length dictates the formation of a productive Ternary Complex (E3-PROTAC-POI).
-
Too Short: Steric clashes prevent simultaneous binding of both proteins.[2]
-
Too Long: High entropic penalty reduces the probability of protein-protein interaction (PPI).
-
C7 Alkyl Utility: The heptyl chain of this molecule falls into the "short-to-medium" range. It is ideal for E3-POI pairs that require close proximity for ubiquitin transfer or where the binding pockets are relatively shallow.
Hydrophobicity vs. Permeability
Unlike Polyethylene Glycol (PEG) linkers, which are hydrophilic, this alkyl linker is lipophilic.
-
Advantage: Increases cell permeability (logP) for PROTACs derived from highly polar ligands (e.g., VHL ligands).
-
Consideration: May decrease aqueous solubility; often requires formulation optimization.
Synthetic Logic: The Gabriel Pathway
This molecule enables a Sequential Assembly Strategy . The phthalimide group prevents "double alkylation" or polymerization, a common side reaction when using simple diamines.
Figure 1: Sequential assembly workflow using 2-(7-Bromoheptyl)isoindoline-1,3-dione. The phthalimide acts as a temporary protecting group.
Experimental Protocols
Protocol A: Nucleophilic Substitution (Ligand Attachment)
Objective: To attach the linker to the first ligand (Ligand A) via an SN2 reaction. Pre-requisite: Ligand A must possess a nucleophilic handle (Phenol, Amine, or Thiol).
Materials:
-
Ligand A (1.0 equiv)[3]
-
2-(7-Bromoheptyl)isoindoline-1,3-dione (1.1 – 1.2 equiv)
-
Base: Potassium Carbonate (K₂CO₃) for phenols; DIPEA or Cs₂CO₃ for amines.
-
Solvent: Anhydrous DMF or Acetonitrile.
Procedure:
-
Dissolution: Dissolve Ligand A (e.g., 1.0 mmol) in anhydrous DMF (5–10 mL) under an inert atmosphere (N₂ or Ar).
-
Activation: Add K₂CO₃ (2.0–3.0 equiv). Stir at Room Temperature (RT) for 15 minutes to generate the nucleophile.
-
Addition: Add 2-(7-Bromoheptyl)isoindoline-1,3-dione (1.2 equiv) dissolved in a minimal amount of DMF dropwise.
-
Reaction: Stir at 60–80°C. Monitor via LC-MS or TLC.
-
Note: Alkyl bromides are less reactive than iodides; mild heating is often required.
-
-
Workup: Once complete (typically 4–12 hours), dilute with EtOAc, wash with water and brine (3x) to remove DMF. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol B: Phthalimide Deprotection (The Ing-Manske Procedure)
Objective: To remove the phthalimide group and reveal the primary amine.
Materials:
-
Phthalimide-protected Intermediate (from Protocol A).
-
Hydrazine Hydrate (N₂H₄[4]·H₂O) OR Methylamine (40% in water/methanol).
-
Solvent: Ethanol (EtOH) or Methanol (MeOH).
Procedure:
-
Setup: Dissolve the intermediate (1.0 mmol) in EtOH (10 mL).
-
Reagent Addition: Add Hydrazine Hydrate (5.0 – 10.0 equiv).
-
Safety: Hydrazine is toxic and potentially carcinogenic. Handle with extreme care.
-
Alternative: For base-sensitive substrates, use Methylamine (excess) at RT.
-
-
Reaction: Reflux (80°C) for 2–4 hours. A white precipitate (phthalhydrazide) will form.
-
Workup:
-
Cool the mixture to RT.
-
Filter off the white precipitate.
-
Concentrate the filtrate.
-
Crucial Step: Redissolve the residue in DCM and wash with basic water (pH > 10) to ensure the amine is in the free base form, or proceed directly if the byproduct is minimal.
-
-
Validation: Confirm the appearance of the free amine mass [M+H]+ by LC-MS.
Protocol C: Final Conjugation (Amide Coupling)
Objective: To couple the free amine linker to Ligand B (Target Ligand or E3 Ligand).
Materials:
-
Amine-Linker-Ligand A (from Protocol B).
-
Ligand B-COOH (Carboxylic acid derivative).
-
Coupling Agents: HATU or COMU.[3]
-
Base: DIPEA (Diisopropylethylamine).[5]
-
Solvent: Anhydrous DMF.[3]
Procedure:
-
Activation: Dissolve Ligand B-COOH (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 mins.
-
Coupling: Add the Amine-Linker-Ligand A (1.0 equiv).
-
Reaction: Stir at RT for 1–2 hours.
-
Purification: Direct purification via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended for final PROTACs to ensure high purity (>95%) for biological assays.
Mechanism of Action: Ternary Complex Formation[3]
The efficacy of the final PROTAC depends on the linker's ability to facilitate a stable ternary complex.[2][3]
Figure 2: Ternary complex formation. The C7 alkyl linker (derived from the title molecule) constrains the E3 ligase and POI at a specific distance, facilitating ubiquitin transfer.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Step 1) | Bromide hydrolysis or poor nucleophilicity. | Ensure anhydrous DMF. Add catalytic KI (Finkelstein condition) to convert Bromide to Iodide in situ. |
| Incomplete Deprotection | Phthalimide is stable. | Increase temperature to reflux. Switch from Hydrazine to Methylamine (40% aq) if substrate degrades. |
| Poor Solubility | C7 Alkyl chain is hydrophobic. | Use DMSO/t-Butanol mixtures for biological assays. Consider switching to a PEG-based linker if solubility is limiting. |
| Side Reactions | Ester hydrolysis during deprotection. | If Ligand A contains esters, avoid Hydrazine. Use mild deprotection or switch to a Boc-protected amino-alkyl-bromide. |
References
-
Impact of Linker Length on PROTAC Efficiency: Cyrus, K., et al. (2011).[6] "Impact of linker length on the activity of PROTACs." Molecular BioSystems. [Link]
-
Gabriel Synthesis Methodology: Gibson, M.S., & Bradshaw, R.W. (1968).[7] "The Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition. [Link]
-
PROTAC Linker Design Review: Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. [Link]
-
Chemical Properties & CAS Verification: PubChem Database. "2-(7-Bromoheptyl)isoindole-1,3-dione." [Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
Application Note & Protocol: Phthalimide Deprotection of 2-(7-Bromoheptyl)isoindoline-1,3-dione
Introduction: The Strategic Role of the Phthalimide Group in Amine Synthesis
In the landscape of organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving complex molecular architectures. The phthalimide group serves as a robust and highly effective protecting group for primary amines, forming the cornerstone of the Gabriel Synthesis.[1][2] This classical yet continually relevant method transforms primary alkyl halides into primary amines with exceptional control, preventing the common issue of over-alkylation that plagues direct alkylation of ammonia or amines.[1][3][4] The substrate, 2-(7-Bromoheptyl)isoindoline-1,3-dione, is a quintessential intermediate derived from this strategy, poised for the final deprotection step to unveil the desired 7-bromoheptan-1-amine.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the protocols for efficiently cleaving the phthalimide group from 2-(7-Bromoheptyl)isoindoline-1,3-dione. We will delve into the mechanistic rationale behind the most effective methods, present detailed, step-by-step protocols, and offer field-proven insights to ensure a successful and safe reaction.
Comparative Analysis of Deprotection Methodologies
The choice of deprotection method is critical and depends on the substrate's stability and the desired reaction conditions. While several methods exist, they vary significantly in terms of mildness, efficiency, and compatibility with other functional groups. The Ing-Manske procedure, utilizing hydrazine, is broadly favored for its mild, neutral conditions and high yields.[5][6]
| Method | Reagents & Solvents | Typical Temperature | Reaction Time | Key Considerations & Rationale |
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate, Ethanol or Methanol | Reflux (approx. 65-80°C) | 1-4 hours | Highly Recommended. Mild, neutral conditions. The reaction is driven by the formation of the highly stable, cyclic phthalhydrazide byproduct.[4][7] Generally provides clean reactions and high yields. |
| Acidic Hydrolysis | Concentrated HCl or H₂SO₄, Water/Acetic Acid | Reflux (High Temp) | Several hours to days | Harsh. Not recommended for substrates with acid-sensitive functional groups. Often results in lower yields and requires prolonged heating.[2][5] |
| Basic Hydrolysis | Concentrated NaOH or KOH, Water/Alcohol | Reflux (High Temp) | Several hours | Harsh. Risk of side reactions, especially with base-labile groups. Can be incomplete, stopping at the phthalamic acid intermediate.[5] |
| Alternative Methods | e.g., Sodium borohydride/IPA;[6] Ethylenediamine/Isopropanol[8] | Varies (often milder) | Varies | Useful for substrates sensitive to hydrazine. Reductive methods offer a very mild alternative but may require specific setups.[5][6] |
Recommended Protocol: Hydrazinolysis (The Ing-Manske Procedure)
This procedure is the most widely applied and reliable method for the deprotection of N-alkylphthalimides due to its efficiency and mild reaction conditions.[6]
Principle and Rationale
The Ing-Manske procedure employs hydrazine (NH₂NH₂) as a potent nucleophile.[4] The reaction proceeds via a two-step nucleophilic acyl substitution. Hydrazine attacks one of the phthalimide carbonyl groups, leading to a ring-opened intermediate. A subsequent intramolecular attack by the terminal nitrogen of the hydrazine moiety on the second carbonyl group results in the formation of the exceptionally stable five-membered phthalhydrazide ring, which precipitates from the reaction mixture, driving the equilibrium towards the products and liberating the desired primary amine.[3][7][9]
Caption: Mechanism of Hydrazinolysis.
Safety Precautions: Handling Hydrazine Hydrate
CRITICAL: Hydrazine and its hydrate are highly toxic, corrosive, and suspected carcinogens.[10][11][12] All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
PPE: Chemical-resistant gloves (butyl rubber or neoprene), safety goggles, a full-face shield, and a flame-retardant lab coat are mandatory.[11]
-
Handling: Use only in a well-ventilated area.[10] Avoid inhalation of vapors and any contact with skin or eyes. Keep away from heat and ignition sources.[10]
-
Spills: Small spills should be absorbed with an inert material (e.g., sand or vermiculite) and disposed of as hazardous waste. For large spills, evacuate the area immediately.[11]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[13]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Waste Disposal: All hydrazine-containing waste must be collected in a designated, labeled hazardous waste container for disposal by a licensed professional service.[11]
Materials and Equipment
-
Chemicals:
-
2-(7-Bromoheptyl)isoindoline-1,3-dione (Substrate)
-
Hydrazine monohydrate (~64-65% hydrazine) or Hydrazine hydrate (55%)
-
Ethanol (200 proof) or Methanol
-
Hydrochloric Acid (e.g., 2M HCl)
-
Sodium Hydroxide (e.g., 2M NaOH)
-
Dichloromethane (DCM) or Diethyl ether (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Magnetic stir bar
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin-Layer Chromatography (TLC) plate and chamber
-
Step-by-Step Experimental Protocol
Caption: Experimental Workflow for Hydrazinolysis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-(7-Bromoheptyl)isoindoline-1,3-dione (1.0 equivalent) in ethanol (approx. 10-15 mL per gram of substrate).
-
Hydrazine Addition: While stirring, add hydrazine monohydrate (2.0 equivalents) to the solution dropwise.[5]
-
Reaction: Heat the mixture to a gentle reflux (approx. 80°C for ethanol). A white precipitate of phthalhydrazide should begin to form.[5] Monitor the reaction's progress by TLC until the starting material spot is completely consumed (typically 2-4 hours).
-
Work-up - Acidification: Cool the reaction mixture to room temperature. Carefully add 2M hydrochloric acid to the stirred mixture until the pH is ~1-2. This step protonates the liberated amine to form the water-soluble ammonium salt and ensures any remaining amine is not lost during filtration.
-
Byproduct Removal: Filter the mixture through a Büchner funnel to remove the insoluble phthalhydrazide precipitate.[5] Wash the precipitate with a small amount of cold ethanol to recover any trapped product. Combine the filtrate and the washings.
-
Work-up - Basification: Transfer the filtrate to a separatory funnel. Slowly add 2M sodium hydroxide solution while cooling the flask in an ice bath, until the aqueous layer is strongly basic (pH > 12). This deprotonates the ammonium salt to liberate the free amine.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent like dichloromethane or diethyl ether.[5]
-
Isolation and Purification: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 7-bromoheptan-1-amine. The product can be further purified by distillation if necessary.
Product Characterization
The identity and purity of the final product, 7-bromoheptan-1-amine, should be confirmed using standard analytical techniques:
-
TLC: To monitor reaction completion. A new, more polar spot corresponding to the amine should appear, and the starting material spot should disappear.
-
¹H and ¹³C NMR: To confirm the molecular structure. The characteristic signals of the phthalimide group will be absent, and a broad singlet corresponding to the -NH₂ protons will appear (this signal may be exchanged with D₂O).
-
Mass Spectrometry: To confirm the correct molecular weight of the product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. Insufficient hydrazine. | Continue refluxing and monitor by TLC. Ensure at least 1.5-2 equivalents of hydrazine were added. |
| Low Yield | Product loss during work-up. Incomplete precipitation of byproduct. Incomplete extraction. | Ensure the filtrate is made strongly basic (pH > 12) before extraction. Perform multiple extractions (3-4 times) with the organic solvent. |
| Product is Contaminated with Phthalhydrazide | Phthalhydrazide is slightly soluble in some solvent systems.[2] | Ensure proper acidification before filtration. The amine can often be purified by distillation, leaving the non-volatile byproduct behind. |
Conclusion
The deprotection of 2-(7-Bromoheptyl)isoindoline-1,3-dione is a critical final step in the Gabriel synthesis of 7-bromoheptan-1-amine. The Ing-Manske procedure, utilizing hydrazinolysis, stands out as the most dependable and mild method, consistently providing high yields under neutral conditions. Adherence to the detailed protocol and, most importantly, the stringent safety precautions for handling hydrazine, will ensure a successful, efficient, and safe synthesis. Alternative methods like acidic or basic hydrolysis are generally not recommended due to their harsh nature and potential for side reactions.
References
- BYJU'S. (2019, January 19). What is Gabriel Phthalimide Synthesis Reaction?
- Khan Academy. Gabriel phthalimide synthesis (video).
- Bhadouriya, A. UNIT -13 ORGANIC COMPOUNDS CONTAINING NITROGEN AMINES NAME REACTIONS 1. Gabriel phthalimide synthesis.
- Fisher Scientific. (2025, August 13).
- JoVE. (2025, May 22).
- Hoo Chemtec. (2026, March 2). Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly.
- Wikipedia. Gabriel synthesis.
- BenchChem. Application Notes and Protocols for Phthalimide Deprotection to Reveal Primary Amines.
- The Royal Society of Chemistry.
- Fisher Scientific. (2014, September 29). Hydrazine hydrate, 55% (Hydrazine, 35%)
- Arkema. (2012, January 3).
- C/D/N Isotopes, Inc. Hydrazine Hydrate-d6 (64% w/w hydrazine)
- Unknown. Gabriel Synthesis.
- ResearchGate. (2022, July 19). Deprotection aaa aaa aaa aaa aaa.
- Glen Research. Comparison of Deprotection Methods for the Phthalimidyl Amino CPGs.
- ResearchGate.
- American Chemical Society. (2025, July 4). Chemoselective Cleavage of N-Aryl Phthalimides through a Transamidation Reaction with Solid Sources of Ammonia.
- Organic Chemistry Portal. Phthalimides.
- Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis.
- PMC. (2019, May 31). Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes.
- Thermo Fisher Scientific. Gabriel Synthesis.
- BenchChem. Application Note: A Representative Protocol for the Gabriel Synthesis of Primary Amines Utilizing 4-Fluorophthalimide.
- UM Research Repository. (2019, August 27). Suggested improved method for the ing-manske and related reactions for the second step of gabriel synthesis of primary amines.
- ResearchGate. (2014, August 11). Can anyone help me with a Gabriel synthesis for making primary amine?
- University of Michigan. (2003, May 17).
- Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis.
- ResearchGate. (2026, February 11). (PDF)
- European Patent Office. (2014, January 30). PROCESSES FOR PREPARING ISOINDOLINE-1,3-DIONE COMPOUNDS - EP 2877462 B1.
- Glen Research. Deprotection Guide.
- Google Patents. WO2014018866A1 - Processes for preparing isoindoline-1,3-dione compounds.
- ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds.
- Redalyc.
Sources
- 1. byjus.com [byjus.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. Video: Preparation of 1° Amines: Gabriel Synthesis [jove.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. hoochemtec.com [hoochemtec.com]
- 12. fishersci.com [fishersci.com]
- 13. files.dep.state.pa.us [files.dep.state.pa.us]
Application Note: Synthesis of C7-Linked Unsymmetrical Diamines via the Reaction of 2-(7-Bromoheptyl)isoindoline-1,3-dione with Primary Amines
Executive Summary
In modern medicinal chemistry and bioconjugation, the construction of heterobifunctional linkers is a critical path for the development of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs) [2]. 2-(7-Bromoheptyl)isoindoline-1,3-dione (commonly known as N-(7-bromoheptyl)phthalimide) serves as a highly versatile C7-spacer. It features an electrophilic alkyl bromide tailored for nucleophilic attack and a phthalimide-protected primary amine that prevents premature cyclization or polymerization.
This application note provides an in-depth, self-validating protocol for the
Mechanistic Principles & Reaction Dynamics
The Alkylation Phase
The reaction between a primary amine and the C7-bromide is a bimolecular nucleophilic substitution (
Causality of Experimental Choices:
-
Stoichiometric Control: To enforce mono-alkylation, the primary amine is introduced in a stoichiometric excess (1.5 to 2.0 equivalents). This statistically favors the collision of the alkyl halide with an unreacted primary amine rather than the newly formed, more sterically hindered secondary amine.
-
Base and Solvent Selection: Potassium carbonate (
) suspended in anhydrous acetonitrile ( ) is the optimal system [3]. is insoluble in , creating a heterogeneous basic environment. This ensures that the base slowly scavenges the generated hydrobromic acid (HBr) without dissolving into the reaction matrix, which could otherwise promote base-catalyzed E2 elimination or premature hydrolysis of the phthalimide protecting group.
The Hydrazinolysis (Deprotection) Phase
The Ing-Manske procedure is the gold standard for unmasking phthalimide-protected amines [1].
Causality of Experimental Choices:
-
The Alpha-Effect: Hydrazine (
) is employed due to the "alpha-effect"—the adjacent unshared electron pairs on the nitrogen atoms repel each other, drastically increasing the molecule's nucleophilicity. Hydrazine rapidly attacks the imide carbonyls, forming a highly stable, cyclic 1,4-phthalazinedione (phthalhydrazide) byproduct. -
Solvent and Workup Thermodynamics: Ethanol is selected as the solvent because it provides the ideal thermal window (reflux at 78°C) to drive the reaction to completion. Crucially, while the target unsymmetrical diamine is soluble in ethanol, the phthalhydrazide byproduct is highly insoluble in cold, slightly acidic environments, allowing for a self-validating purification step via simple filtration [4].
Process Visualizations
Workflow for the synthesis of C7-linked diamines via S_N2 alkylation and hydrazinolysis.
Strategies to mitigate over-alkylation during the S_N2 reaction with primary amines.
Experimental Protocols
Phase 1: Synthesis of the C7-Phthalimide Protected Secondary Amine
This protocol is designed to be self-validating; the heterogeneous nature of the base allows for visual confirmation of the suspension, and TLC monitoring utilizes distinct staining techniques.
Reagents:
-
Primary Amine: 1.5 mmol
-
2-(7-Bromoheptyl)isoindoline-1,3-dione: 1.0 mmol
-
Potassium Carbonate (
, finely powdered, anhydrous): 2.0 mmol -
Anhydrous Acetonitrile (
): 10 mL
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon).
-
Reagent Charging: Dissolve 1.0 mmol of 2-(7-Bromoheptyl)isoindoline-1,3-dione in 10 mL of anhydrous
. Add 2.0 mmol of finely powdered . The solution will appear as a white suspension. -
Amine Addition: Add the primary amine (1.5 mmol) dropwise over 5 minutes. Scientific Insight: Slow addition maintains a low instantaneous concentration of the nucleophile, further suppressing the formation of tertiary amines.
-
Reaction Execution: Attach a reflux condenser and heat the mixture to 80°C for 12–16 hours with vigorous stirring.
-
In-Process Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting bromide is strictly UV-active (254 nm), while the newly formed secondary amine will stain positively (brown/purple) with Ninhydrin upon heating.
-
Workup & Isolation: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the insoluble
and salts. Concentrate the filtrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from pure DCM to DCM/MeOH 95:5) to yield the pure protected secondary amine.
Phase 2: Deprotection to Yield the Unsymmetrical Diamine
This phase leverages thermodynamic solubility differences to isolate the product without complex chromatography [5].
Reagents:
-
Phthalimide-Protected Secondary Amine (from Phase 1): 1.0 mmol
-
Hydrazine Monohydrate (
): 3.0 mmol -
Absolute Ethanol: 15 mL
-
1M Hydrochloric Acid (HCl) & 1M Sodium Hydroxide (NaOH)
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the protected intermediate (1.0 mmol) in 15 mL of absolute ethanol in a round-bottom flask.
-
Hydrazinolysis: Add hydrazine monohydrate (3.0 mmol) in one portion. Attach a reflux condenser and heat to 78°C (reflux) for 3 hours. Self-Validation: As the reaction progresses, a voluminous white precipitate of phthalhydrazide will begin to crash out of the solution.
-
Acidification: Cool the mixture to 0°C in an ice bath. Slowly add 1M HCl until the pH reaches ~3. Scientific Insight: Acidification serves a dual purpose. It fully protonates the newly freed amine, pulling it into the aqueous/polar phase as a soluble hydrochloride salt, while simultaneously ensuring the complete precipitation of the highly insoluble phthalhydrazide byproduct.
-
Filtration: Filter the cold suspension through a sintered glass funnel. Wash the white filter cake with cold ethanol (2 x 5 mL). Discard the solid cake.
-
Free-Basing: Concentrate the filtrate under reduced pressure to remove the ethanol. Dissolve the remaining aqueous residue in 10 mL of water. Slowly add 1M NaOH until the pH reaches ~10 to generate the free base of the diamine.
-
Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous
, and concentrate in vacuo to yield the final unsymmetrical diamine as a viscous oil.
Quantitative Data & Optimization Parameters
The following table summarizes the critical parameters and expected quantitative outcomes based on field-proven methodologies.
| Reaction Parameter | Optimal Condition | Mechanistic Rationale | Expected Yield Impact |
| Solvent (Phase 1) | Acetonitrile ( | Polar aprotic nature accelerates | +10-15% over DMF due to cleaner reaction profile and easier solvent removal. |
| Base (Phase 1) | Mild inorganic base neutralizes HBr without inducing premature imide cleavage. | Prevents byproduct formation; typical Phase 1 yields range from 75–85%. | |
| Stoichiometry | 1.5 - 2.0 eq Primary Amine | Mass action favors mono-alkylation; suppresses tertiary amine formation. | Maximizes secondary amine selectivity (>90% purity pre-column). |
| Deprotection Agent | Hydrazine Monohydrate | Exploits the alpha-effect for rapid, targeted cleavage of the imide carbonyls. | >90% conversion to the free diamine in under 3 hours. |
| Workup Temperature | 0°C (Ice Bath) | Decreases the solubility product ( | Ensures <2% phthalhydrazide contamination in the final product. |
References
- Application Note: A Representative Protocol for the Gabriel Synthesis of Primary Amines Utilizing 4-Fluorophthalimide Benchchem URL
- Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol)
- PMC (nih.gov)
- A Technical Guide to 7-Amino-heptanethiol for Research Applications Benchchem URL
- Green Chemistry - RSC Publishing Royal Society of Chemistry URL
synthetic utility of 2-(7-Bromoheptyl)isoindoline-1,3-dione in heterocycle synthesis
Application Note: Synthetic Utility of 2-(7-Bromoheptyl)isoindoline-1,3-dione in Heterocycle Synthesis
Executive Summary
2-(7-Bromoheptyl)isoindoline-1,3-dione (CAS: 52824-42-7), also known as
Unlike shorter homologs (ethyl/propyl), the
-
Bivalent Ligands & PROTACs: Spanning deep binding pockets or connecting E3 ligase ligands to proteins of interest.
-
Lipophilic Heterocycles: Increasing membrane permeability of polar pharmacophores via the alkyl tail.
-
Dicarboximide Therapeutics: Synthesis of complex alkaloids (e.g., Berbamine derivatives) where linker length modulates antitumor activity.
Chemical Profile & Mechanistic Logic
| Property | Specification |
| Chemical Name | 2-(7-Bromoheptyl)isoindoline-1,3-dione |
| Formula | |
| Molecular Weight | 324.22 g/mol |
| Functionality | Electrophile (Alkyl Bromide) + Protected Nucleophile (Phthalimide) |
| Reactivity Mode |
Mechanistic Advantage:
The phthalimide moiety serves as a robust protecting group for the terminal amine. It withstands the basic conditions required for the alkylation step (e.g.,
Experimental Protocols
Protocol A: -Alkylation of Nitrogen Heterocycles (General Procedure)
Target: Functionalization of Indoles, Piperazines, or Imidazoles.
Reagents:
-
Heterocyclic substrate (1.0 equiv)
-
2-(7-Bromoheptyl)isoindoline-1,3-dione (1.1 – 1.2 equiv)
-
Base:
(3.0 equiv) or (1.5 equiv for lower reactivity amines) -
Solvent: Anhydrous Acetonitrile (
) or DMF. -
Catalyst: TBAI (Tetrabutylammonium iodide, 0.1 equiv) – Optional, accelerates reaction via Finkelstein exchange.
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask, dissolve the heterocyclic substrate in anhydrous
(0.1 M concentration). -
Activation: Add the base (
) and stir at room temperature for 15 minutes to deprotonate/activate the nucleophile. -
Addition: Add 2-(7-Bromoheptyl)isoindoline-1,3-dione in a single portion. If using TBAI, add it now.
-
Reaction: Reflux the mixture (
for , for DMF) for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc). The bromide starting material is less polar than the product. -
Workup:
-
For Acetonitrile: Filter off the inorganic salts while hot. Evaporate the solvent.
-
For DMF: Pour the reaction mixture into ice-cold water (10x volume). The product typically precipitates as a solid. Filter and wash with water.
-
-
Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).
Protocol B: Deprotection (The Gabriel Release)
Target: Unmasking the primary amine for further conjugation.
Reagents:
-
Phthalimide-protected intermediate (from Protocol A)
-
Hydrazine Hydrate (
, 5.0 – 10.0 equiv) -
Solvent: Ethanol (EtOH) or MeOH.
Step-by-Step Workflow:
-
Dissolution: Suspend the intermediate in Ethanol (0.05 M).
-
Cleavage: Add Hydrazine Hydrate dropwise.
-
Reflux: Heat to reflux for 2–4 hours. A white precipitate (phthalhydrazide byproduct) will form, indicating reaction progress.
-
Workup:
-
Cool the mixture to room temperature.
-
Acidification (Critical Step): Carefully acidify with 1M HCl to pH ~2. This solubilizes the amine product (as the HCl salt) and keeps phthalhydrazide insoluble.
-
Filter off the white phthalhydrazide solid.
-
Basification: Neutralize the filtrate with 1M NaOH to pH >10 and extract with Dichloromethane (DCM).
-
-
Isolation: Dry the organic layer (
) and concentrate to obtain the free amine-heptyl-heterocycle.
Advanced Application: Bivalent Ligand Synthesis
The
Logic Flow:
-
Head Group 1: Alkylate the E3 ligase ligand (e.g., Thalidomide analog) or Warhead (e.g., Kinase inhibitor) with the reagent.
-
Deprotection: Reveal the amine.
-
Coupling: React the new
-amine with an activated carboxylic acid of Head Group 2 (amide bond formation).
Figure 1: Synthetic workflow for converting the C7-phthalimide reagent into functionalized bivalent ligands.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Alkylation) | Competitive elimination of HBr (formation of heptenyl-phthalimide). | Lower reaction temperature to 50-60°C. Switch base to |
| Incomplete Deprotection | Phthalimide is sterically hindered or aggregates. | Use Methylamine (40% aq.) instead of hydrazine, or switch solvent to |
| Solubility Issues | The | Use a co-solvent system: DMF/DCM (1:1) or add 10% THF during workup to prevent oiling out. |
| O- vs N-Alkylation | Ambident nucleophiles (e.g., Amides/Phenols). | For N-selectivity: Use NaH in DMF. For O-selectivity: Use |
References
-
General Synthesis of N-Substituted Phthalimides
-
Tan, A., et al. "Convenient synthesis of new polysubstituted isoindole-1,3-dione analogues." Turkish Journal of Chemistry, 2014, 38, 629–637.
-
-
Application in Berbamine Derivatives (Linker Length Importance)
-
"Dicarboximide derivative of berbamine, its preparation method and use." Patent JP5701387B2.
linkers for antitumor activity).
-
- Gabriel Synthesis Methodology: Gibson, M.S., and Bradshaw, R.W. "The Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition, 1968, 7(12), 919-930. (Foundational text on the mechanism utilized in Protocol B).
-
Reagent Verification
-
Chemical Source Data: 2-(7-bromoheptyl)isoindole-1,3-dione (CAS 52824-42-7).[1]
-
Sources
Application Notes & Protocols: Surface Modification Using 2-(7-Bromoheptyl)isoindoline-1,3-dione
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the use of 2-(7-bromoheptyl)isoindoline-1,3-dione as a bifunctional linker for advanced surface modification. This molecule is uniquely suited for creating well-defined, functionalized surfaces for applications in drug development, biosensor fabrication, and materials science. The protocols herein detail the covalent immobilization of the linker onto common substrates, robust methods for surface characterization, and the critical deprotection step to reveal a reactive primary amine for subsequent bioconjugation or further chemical synthesis. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods for their specific needs.
Introduction: The Rationale for a Two-Stage Linker System
The ability to precisely control the chemical functionality of a surface is paramount for a vast array of scientific applications. 2-(7-bromoheptyl)isoindoline-1,3-dione is a powerful molecular tool designed for this purpose. It comprises three key components:
-
An Alkyl Bromide Terminus: This serves as the reactive group for covalently attaching the linker to a variety of substrates. The seven-carbon (heptyl) chain provides a flexible spacer, minimizing steric hindrance between the surface and any subsequently attached molecules.
-
A Phthalimide-Protected Amine: The phthalimide group is a highly stable and robust protecting group for the primary amine.[1] This stability allows the initial surface attachment reaction to proceed without undesired side reactions involving the amine.
-
The Latent Primary Amine: Once the linker is securely immobilized, the phthalimide group can be selectively removed under specific conditions to expose a primary amine. This amine serves as a versatile chemical handle for the covalent attachment of proteins, peptides, nucleic acids, small molecule drugs, or other reporter molecules.
This two-stage approach—attachment followed by deprotection and functionalization—provides a controlled and efficient strategy for building complex molecular architectures on surfaces.
The synthesis of 2-(7-bromoheptyl)isoindoline-1,3-dione is typically achieved via a Gabriel synthesis, involving the N-alkylation of potassium phthalimide with 1,7-dibromoheptane.[2][3]
Protocol I: Immobilization of the Linker onto a Substrate
The initial step involves the covalent attachment of the alkyl bromide terminus to the substrate. The choice of reaction conditions is highly dependent on the nature of the substrate material. Below are protocols for two common research substrates: gold and silica-based surfaces (e.g., glass, silicon wafers).
Immobilization on Gold Surfaces
The modification of gold with alkyl halides can be achieved through methods like radical crossover reactions, forming a stable Au-C bond.[4][5]
Principle of Causality: This protocol utilizes a sterically hindered diazonium salt to initiate a radical reaction. The diazonium salt electrochemically reduces at the gold surface to form an aryl radical, which then abstracts the bromine atom from 2-(7-bromoheptyl)isoindoline-1,3-dione. This generates a heptyl radical that subsequently binds to the gold surface, forming a strong, covalent Au-C bond with a bond energy calculated to be around -36.9 kcal mol⁻¹.[5]
Experimental Protocol:
-
Substrate Preparation:
-
Clean the gold substrate by immersion in Piranha solution (3:1 mixture of concentrated H₂SO₄:30% H₂O₂) for 5 minutes. Extreme caution is required when handling Piranha solution.
-
Rinse copiously with ultrapure water (18.2 MΩ·cm), followed by ethanol, and dry under a stream of inert gas (N₂ or Ar).
-
Immediately use the cleaned substrate to prevent atmospheric contamination.
-
-
Immobilization Reaction:
-
Prepare a 5 mM solution of 2-(7-bromoheptyl)isoindoline-1,3-dione in degassed acetonitrile.
-
Prepare a separate 5 mM solution of a sterically hindered diazonium salt (e.g., 2,4,6-tri-tert-butylbenzenediazonium tetrafluoroborate) in degassed acetonitrile.
-
In an inert atmosphere glovebox, immerse the cleaned gold substrate in the 2-(7-bromoheptyl)isoindoline-1,3-dione solution.
-
Add the diazonium salt solution dropwise to the reaction vessel.
-
Allow the reaction to proceed for 12-18 hours at room temperature under gentle agitation.
-
-
Post-Reaction Cleanup:
-
Remove the substrate from the reaction solution.
-
Rinse thoroughly with acetonitrile, followed by ethanol, and finally ultrapure water to remove any physisorbed molecules.
-
Dry the modified substrate under a stream of inert gas.
-
Immobilization on Silica (SiO₂) Surfaces
For hydroxyl-terminated surfaces like glass, quartz, or silicon wafers with a native oxide layer, the immobilization occurs via a nucleophilic substitution reaction between surface hydroxyl groups and the alkyl bromide.[6]
Principle of Causality: This protocol requires the deprotonation of surface silanol (Si-OH) groups to form more nucleophilic silicate (Si-O⁻) species. A strong base is used to facilitate this deprotonation. The resulting surface nucleophile then attacks the primary carbon atom attached to the bromine, displacing the bromide ion in a classic Sₙ2 reaction and forming a stable Si-O-C ether linkage.
Experimental Protocol:
-
Substrate Preparation:
-
Clean the silica substrate by sonicating in acetone, followed by isopropanol, and finally ultrapure water (15 minutes each).
-
Immerse the substrate in Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes to clean and maximize the density of surface hydroxyl groups. Exercise extreme caution.
-
Rinse copiously with ultrapure water and dry in an oven at 120 °C for at least 1 hour.
-
-
Immobilization Reaction:
-
Prepare a 10 mM solution of 2-(7-bromoheptyl)isoindoline-1,3-dione in anhydrous toluene.
-
Transfer the solution and the dried substrate to a reaction vessel under an inert atmosphere (e.g., using a Schlenk line).
-
Add a non-nucleophilic base, such as proton sponge (1,8-bis(dimethylamino)naphthalene), to the solution at a concentration of 15 mM.
-
Reflux the mixture at 110 °C for 24 hours under constant stirring.
-
-
Post-Reaction Cleanup:
-
Allow the reaction vessel to cool to room temperature.
-
Remove the substrate and sonicate it sequentially in toluene, acetone, and isopropanol (10 minutes each) to remove unreacted material.
-
Dry the modified substrate under a stream of inert gas.
-
Characterization of the Phthalimide-Terminated Surface
It is critical to validate the success of the immobilization step before proceeding to deprotection. A combination of surface-sensitive analytical techniques should be employed.
Workflow for Surface Immobilization and Initial Characterization
Caption: Workflow for linker immobilization and validation.
Expected Analytical Outcomes
The following table summarizes the expected results from key characterization techniques that confirm the successful immobilization of 2-(7-bromoheptyl)isoindoline-1,3-dione.
| Technique | Parameter | Expected Outcome for Successful Immobilization | Rationale |
| Contact Angle Goniometry | Static Water Contact Angle | Significant increase in contact angle (surface becomes more hydrophobic).[7] | The long alkyl chain and the aromatic phthalimide group are hydrophobic, reducing the surface energy compared to the clean, hydrophilic gold or silica surface. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Survey & High-Resolution Scans | Appearance of N 1s peak (~400 eV) and C 1s peaks corresponding to C-C, C-N, and C=O bonds. Disappearance or significant attenuation of substrate peaks (e.g., Au 4f, Si 2p). | Confirms the elemental composition of the immobilized linker. Nitrogen is unique to the phthalimide group. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Attenuated Total Reflectance (ATR) Mode | Appearance of characteristic peaks for the phthalimide group: symmetric and asymmetric C=O stretching (~1770 and 1710 cm⁻¹), and C-N stretching (~1380 cm⁻¹).[8] | Provides direct evidence of the key functional groups of the immobilized molecule. |
| Atomic Force Microscopy (AFM) | Surface Topography | Increase in surface roughness and observation of a uniform molecular layer, depending on monolayer quality. | Confirms that material has been added to the surface and can provide information on the homogeneity of the coating. |
Protocol II: Deprotection to Reveal the Primary Amine
Once immobilization is confirmed, the terminal phthalimide group is removed to expose the primary amine, rendering the surface active for subsequent conjugation. While traditional hydrazinolysis is effective, it can be harsh. A milder method using sodium borohydride is often preferable to preserve the integrity of sensitive substrates or co-immobilized molecules.[9]
Principle of Causality: This is an efficient, two-stage, one-flask operation.[9] First, sodium borohydride (NaBH₄) in 2-propanol reduces one of the imide carbonyls. The subsequent addition of a mild acid, like acetic acid, catalyzes the intramolecular cyclization (lactonization) of the intermediate, which cleaves the C-N bond and releases the free primary amine on the surface.[1][9] This method is known to proceed without racemization, making it ideal for applications in stereospecific chemistry.[9]
Experimental Protocol:
-
Reduction Step:
-
Immerse the phthalimide-terminated substrate in a solution of 1.0 M Sodium Borohydride (NaBH₄) in a 6:1 (v/v) mixture of 2-propanol and water.
-
Stir the reaction mixture gently at room temperature for 24 hours.
-
-
Hydrolysis and Lactonization Step:
-
Carefully remove the substrate and rinse it with 2-propanol.
-
Transfer the substrate to a fresh solution of 2-propanol.
-
Add glacial acetic acid to the solution to adjust the pH to approximately 5.
-
Heat the mixture to 80 °C for 2 hours to promote the cleavage and release of the phthalide byproduct.[1]
-
-
Final Cleanup:
-
Allow the solution to cool to room temperature.
-
Remove the substrate and wash it thoroughly by sonicating in ultrapure water, followed by ethanol.
-
Dry the amine-terminated surface under a stream of inert gas. The surface is now ready for conjugation.
-
Other effective deprotection reagents include ethylenediamine, which is less harsh than hydrazine, or a fast-acting mixture of ammonium hydroxide and methylamine (AMA).[10]
Characterization of the Amine-Terminated Surface
Validation of the deprotection step is equally critical. This involves confirming the removal of the phthalimide group and the presence of accessible primary amines.
Workflow for Deprotection and Functionalization
Caption: Workflow for deprotection and subsequent steps.
Expected Analytical Outcomes
| Technique | Parameter | Expected Outcome for Successful Deprotection | Rationale |
| Contact Angle Goniometry | Static Water Contact Angle | Significant decrease in contact angle (surface becomes more hydrophilic). | The exposure of polar primary amine groups (-NH₂) increases the surface energy and its affinity for water compared to the hydrophobic phthalimide group. |
| X-ray Photoelectron Spectroscopy (XPS) | High-Resolution N 1s Scan | The N 1s peak should shift from ~400 eV (imide) to a lower binding energy of ~399 eV (amine). The O 1s signal associated with the phthalimide carbonyls should disappear or be greatly reduced. | Confirms the chemical state change of the nitrogen atom from an imide to a primary amine. |
| Fluorescence Labeling | Fluorescence Microscopy | Strong fluorescence signal after reacting the surface with an amine-reactive dye (e.g., Fluorescein isothiocyanate, FITC, or an NHS-ester dye). | Provides direct, visual confirmation of the presence of accessible and reactive primary amine groups on the surface. |
Application Example: Peptide Conjugation
The newly generated amine-terminated surface can be used to immobilize a wide variety of molecules. A common application is the conjugation of peptides or proteins.
Protocol:
-
Activate the carboxylic acid group of the peptide using standard EDC/NHS chemistry. Dissolve the peptide (1 mg/mL), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 2 mM), and N-hydroxysuccinimide (NHS, 5 mM) in a suitable buffer (e.g., MES buffer, pH 6.0). Let it react for 15 minutes.
-
Immerse the amine-terminated substrate in the activated peptide solution.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature or overnight at 4 °C.
-
Wash the surface extensively with buffer, then ultrapure water, to remove non-covalently bound peptide.
-
Dry under inert gas. The surface is now functionalized with the desired peptide.
Conclusion
2-(7-Bromoheptyl)isoindoline-1,3-dione is a versatile and highly effective bifunctional linker for creating tailored surfaces. The protocols and characterization steps outlined in this guide provide a robust framework for its successful implementation. By understanding the chemical principles behind each step, from immobilization via alkyl bromide chemistry to the mild deprotection of the phthalimide group, researchers can confidently generate well-defined, amine-reactive surfaces for a multitude of applications in drug discovery, diagnostics, and materials science.
References
-
Berisha, A., et al. (2018). Alkyl-Modified Gold Surfaces: Characterization of the Au–C Bond. Langmuir. [Link]
-
Chemsrc. (2025). 2-(7-bromoheptyl)isoindole-1,3-dione. Chemsrc.com. [Link]
-
Berisha, A., et al. (2018). Alkyl-Modified Gold Surfaces: Characterization of the Au-C Bond. PubMed. [Link]
-
Caravan, P., et al. (2019). Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes. PMC. [Link]
-
Glen Research. (n.d.). Comparison of Deprotection Methods for the Phthalimidyl Amino CPGs. Glen Research Support. [Link]
-
Jin, A., et al. (2016). Surface modification of cellulose nanocrystals with cetyltrimethylammonium bromide. ResearchGate. [Link]
-
Rampulla, D. M., & Gellman, A. J. (n.d.). Enantioselective Surface Chemistry of Chiral Alkyl Bromides on Naturally Chiral Copper. AIChE. [Link]
-
Lee, K-Y., et al. (2020). Surface Alkylation of Cellulose Nanocrystals to Enhance Their Compatibility with Polylactide. MDPI. [Link]
-
Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Organic Chemistry Portal. [Link]
-
Ceylan, Ş., et al. (2022). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]
-
Tan, A., et al. (2016). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogues. TÜBİTAK. [Link]
-
Park, E. J. (2010). Development of Photochemical Surface Modification Technique. Columbia University Academic Commons. [Link]
-
Liu, X-F., et al. (2012). One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation. PubMed. [Link]
-
Magagula, S., et al. (2021). Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery. MDPI. [Link]
-
Ingale, Y. N., & Ugale, R. B. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. Neliti. [Link]
-
Ghasemian, A., et al. (2016). Surface Modification of Talc Particles with Phthalimide: Study of Composite Structure and Consequences on Physical, Mechanical, and Optical Properties of Deinked Pulp. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-(7-bromoheptyl)isoindole-1,3-dione | CAS#:52824-42-7 | Chemsrc [chemsrc.com]
- 3. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Alkyl-Modified Gold Surfaces: Characterization of the Au-C Bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 10. Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(7-Bromoheptyl)isoindoline-1,3-dione
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and isolation challenges associated with the Gabriel synthesis of 2-(7-Bromoheptyl)isoindoline-1,3-dione (commonly known as N-(7-bromoheptyl)phthalimide).
The synthesis of this intermediate typically involves the monosubstitution of 1,7-dibromoheptane with potassium phthalimide in anhydrous N,N-Dimethylformamide (DMF)[1]. To statistically favor monosubstitution over bis-alkylation, an excess of the dibromide is deliberately used[1]. While this kinetic strategy maximizes your yield, it generates a complex crude matrix that requires a strategic, multi-tiered purification approach.
Diagnostic Overview & Impurity Profiling
Before attempting purification, you must understand the physiochemical properties of your crude mixture. Relying solely on column chromatography without pre-treatment often leads to overloaded silica beds and co-elution.
Table 1: Quantitative Impurity Profile & Separation Strategy
| Compound / Impurity | Source in Reaction | Physical State | TLC Rf (4:1 Hex/EtOAc) | Detection Method | Primary Removal Strategy |
| 1,7-Dibromoheptane | Excess starting material | Non-polar liquid | ~0.90 | KMnO₄ Stain (UV Inactive) | Kugelrohr Distillation |
| Potassium Phthalimide | Unreacted reagent | Polar solid | 0.00 | UV (254 nm) | Aqueous Workup (Water) |
| Phthalimide | Protonated reagent | Moderately polar solid | ~0.20 | UV (254 nm) | Aqueous Workup (Basic Wash) |
| Bis-phthalimide Adduct | Over-alkylation byproduct | Non-polar solid | ~0.15 | UV (254 nm) | Column Chromatography |
| Target Product | Main reaction | Crystalline solid | ~0.45 | UV (254 nm) & KMnO₄ | Column Chromatography |
Troubleshooting Guides & FAQs
Q: Why is my crude product an oily mixture instead of a crystalline solid, and how do I fix it? A: Your crude product is supersaturated with unreacted 1,7-dibromoheptane. Because 1,7-dibromoheptane is a high-boiling liquid, it acts as a solvent, preventing the N-(7-bromoheptyl)phthalimide from crystallizing. Causality & Solution: Do not load this directly onto a silica column; the massive volume of non-polar oil will cause severe peak broadening. Instead, subject the crude oil to high-vacuum Kugelrohr distillation (See Protocol B) to strip the volatile dibromide before chromatography.
Q: I have a white, insoluble precipitate in my organic layer during the aqueous workup. What is it? A: This is likely the bis-phthalimide byproduct (1,7-bis(1,3-dioxoisoindolin-2-yl)heptane). Causality & Solution: Bis-phthalimides are highly symmetrical, rigid molecules with extremely strong crystal lattice energies, making them poorly soluble in standard extraction solvents like Dichloromethane (DCM) or Ethyl Acetate. You can self-validate this by filtering the solid and running a quick NMR; if it lacks the alkyl bromide triplet at ~3.4 ppm, it is the bis-adduct. Filter this solid out through a Celite pad before proceeding to concentration.
Q: How can I ensure complete removal of unreacted phthalimide before chromatography? A: Implement a dilute basic wash (0.1 M NaOH) during your extraction phase. Causality & Solution: While potassium phthalimide is highly water-soluble, any moisture in the reaction can protonate it to form neutral phthalimide, which partitions into the organic layer. However, phthalimide has a relatively acidic N-H proton (pKa ~8.3). Washing the organic layer with a mild base deprotonates it back to the water-soluble anion, ensuring it is completely purged from your organic phase. For foundational principles on acid-base extractions, refer to .
Q: During column chromatography, I can't see the dibromoheptane impurity under UV light. How do I track it?
A: 1,7-dibromoheptane lacks a conjugated
Standardized Experimental Protocols
To ensure a self-validating workflow, execute the following protocols sequentially.
Protocol A: Optimized Aqueous Workup & Basic Wash
-
Quench & Partition: Once the starting phthalimide is consumed, cool the reaction mixture to room temperature[1]. Pour the mixture into a separatory funnel containing distilled water (at least 5x the reaction volume to effectively partition the DMF into the aqueous phase).
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL)[1].
-
Basic Wash (Critical Step): Wash the combined organic layers with 0.1 M NaOH (2 x 50 mL) to remove protonated phthalimide.
-
Brine Wash & Drying: Wash with saturated NaCl (brine) to remove residual water, dry over anhydrous magnesium sulfate (MgSO₄)[1], and filter.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator[1].
Protocol B: High-Vacuum (Kugelrohr) Distillation of Volatiles
Reference standard for this technique: .
-
Setup: Transfer the concentrated crude oil to a Kugelrohr distillation flask.
-
Evacuation: Apply high vacuum (
0.1 mmHg). -
Heating: Gradually heat the oven to 100–120 °C.
-
Collection: The unreacted 1,7-dibromoheptane will distill into the external cooling bulb.
-
Recovery: The residue remaining in the distillation flask contains the enriched 2-(7-bromoheptyl)isoindoline-1,3-dione and trace bis-adduct.
Protocol C: Silica Gel Flash Chromatography
-
Column Preparation: Pack a column with silica gel using 100% Hexanes.
-
Loading: Dissolve the distillation residue in a minimum amount of DCM and load it evenly onto the silica bed.
-
Elution Gradient: Begin elution with 100% Hexanes (2 column volumes) to flush any trace dibromide. Gradually increase polarity to 9:1, and finally 4:1 Hexanes:Ethyl Acetate[1].
-
Fraction Monitoring: Spot fractions on a TLC plate. The target mono-substituted product elutes at Rf ~0.45. The bis-phthalimide byproduct will elute significantly later at Rf ~0.15.
-
Validation: Cross-reference the TLC plates using both a 254 nm UV lamp (to confirm the phthalimide core) and a KMnO₄ stain (to ensure the absence of dibromide).
Process Visualization
Purification workflow for 2-(7-Bromoheptyl)isoindoline-1,3-dione from crude Gabriel synthesis.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.[Link]
-
Vogel, A. I., Tatchell, A. R., Furnis, B. S., Hannaford, A. J., & Smith, P. W. G. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Prentice Hall.[Link]
-
Organic Syntheses, Inc. (1963). Organic Syntheses Collective Volume 4. Standardized General Workup Procedures. [Link]
Sources
common side products in the synthesis of 2-(7-Bromoheptyl)isoindoline-1,3-dione
Executive Summary & Reaction Logic
The synthesis of 2-(7-Bromoheptyl)isoindoline-1,3-dione (also known as
While conceptually simple, this reaction is statistically prone to "double-alkylation," leading to the formation of the bis-phthalimide dimer. This guide addresses the kinetic control required to favor the mono-substituted product and provides troubleshooting for isolation and purification.
Reaction Pathway Visualization
The following diagram illustrates the competitive pathways between the desired mono-substitution and the unwanted dimerization.
Figure 1: Kinetic pathway of Gabriel Synthesis. High concentrations of 1,7-dibromoheptane favor the
Common Side Products & Impurities
Understanding your impurities is the first step to purification. In this synthesis, the impurities have distinct physicochemical properties.
| Impurity Type | Compound Name | Origin | Solubility Profile |
| Major Byproduct | 1,7-Bis(phthalimido)heptane (Dimer) | Reaction of the target product with a second equivalent of Potassium Phthalimide. | Insoluble in Ether/Cold Ethanol. Highly soluble in DMF/CHCl3. |
| Starting Material | 1,7-Dibromoheptane | Unreacted excess reagent (required for kinetic control). | Soluble in Hexanes/Ether. Volatile under high vacuum. |
| Elimination Product | 7-Bromohept-1-ene | E2 elimination caused by basic phthalimide anion at high temperatures (>100°C). | Soluble in Hexanes. Oil at RT. |
| Hydrolysis Product | Phthalamic Acid derivative | Ring opening of the phthalimide due to moisture or harsh basic workup. | Soluble in aqueous base; insoluble in organics. |
Troubleshooting & FAQs
Q1: I am seeing a large spot on TLC with a lower Rf than my product. What is it?
Diagnosis: This is likely the Bis-phthalimide Dimer . Cause: The stoichiometry was likely 1:1 or 1:1.2 (Phthalimide:Dibromide). In these conditions, as soon as the mono-product forms, it competes with the dibromide for the remaining phthalimide. Solution:
-
Prevention: You must use a large excess of 1,7-dibromoheptane (typically 3 to 5 equivalents ) to statistically favor the mono-substitution [1].
-
Correction: The dimer is often much less soluble in diethyl ether or ethanol than the mono-product. Triturate your crude solid with diethyl ether; the dimer often remains as a white solid while the product dissolves.
Q2: My crude product is a sticky oil that won't crystallize.
Diagnosis: Residual 1,7-dibromoheptane . Cause: Because you used an excess of dibromide (as recommended), the leftover liquid prevents the solid product from crystallizing. Solution:
-
High Vacuum Distillation: 1,7-dibromoheptane has a high boiling point. You must use high vacuum (<1 mbar) and mild heat (60-80°C) to distill off the excess oil before attempting recrystallization [2].
-
Column Chromatography: If distillation is unavailable, flush the crude mixture through a short silica plug using 100% Hexanes (elutes dibromide) followed by 20% EtOAc/Hexane (elutes product).
Q3: There is a white precipitate forming during the reaction. Is this my product?
Diagnosis: No, this is likely Potassium Bromide (KBr) . Context: As the reaction proceeds, KBr precipitates out of polar aprotic solvents like DMF or Acetone. Action: Filter this solid off while the reaction mixture is warm. Do not discard the filtrate; your product is in the solution.
Q4: The NMR shows a multiplet around 5.8 ppm and 5.0 ppm.
Diagnosis: Elimination Product (Alkene). Cause: Reaction temperature was too high (>100°C) or reaction time was too long, promoting E2 elimination. Solution: Keep the reaction temperature between 60-80°C. Potassium phthalimide is a weak base, but at high temperatures, it can deprotonate the alkyl chain [3].
Optimized Experimental Protocol
Objective: Synthesis of 2-(7-Bromoheptyl)isoindoline-1,3-dione with minimal dimer formation.
Reagents:
-
Potassium Phthalimide (1.0 equiv)
-
1,7-Dibromoheptane (4.0 equiv ) — Critical for kinetic control
-
DMF (Dimethylformamide) or Acetonitrile (Anhydrous)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,7-dibromoheptane (4 equiv) in DMF (approx. 5 mL per mmol of phthalimide).
-
Addition: Add Potassium Phthalimide (1 equiv) in a single portion.
-
Reaction: Heat the mixture to 70–80°C for 12–16 hours. Note: Do not exceed 90°C to minimize elimination.
-
Workup:
-
Removal of Excess Dibromide:
-
Method A (Distillation): Place the oily residue under high vacuum (0.1–0.5 mmHg) and heat to 80°C to distill off unreacted 1,7-dibromoheptane.
-
Method B (Extraction): Dissolve residue in EtOAc, wash extensively with water/brine to remove residual DMF. Dry over
.
-
-
Purification:
-
The residue is likely a mixture of Product and Dimer.
-
Flash Chromatography: Silica Gel. Gradient: 0% -> 20% EtOAc in Hexanes.
-
Trituration: If solid, triturate with cold diethyl ether. The Dimer is generally insoluble, while the Mono-product is soluble.
-
Analytical Reference: NMR Identification
Use the following table to distinguish the target molecule from its common impurities.
| Feature | Target: Mono-Product | Impurity: Dimer (Bis) | Impurity: 1,7-Dibromoheptane |
| Phthalimide Aromatic | None | ||
| None | |||
| Absent | |||
| Integration Ratio | Arom (4H) : | Arom (8H) : | No Aromatics |
Note: Chemical shifts (
References
-
Org. Synth. 1927, 7, 78. Phthalimide, N-(2-bromoethyl)-. Describes the necessity of excess dihalide to prevent bis-phthalimide formation.[2]
-
BenchChem Technical Note. Purification of N-(2-Bromoethoxy)phthalimide. Discusses removal of excess dibromide and solubility differences.
-
Master Organic Chemistry. The Gabriel Synthesis. mechanistic details on elimination side reactions under basic conditions.
-
SpectraBase. N-(6-bromohexyl)phthalimide NMR Data. Used as homologous reference for heptyl chain shifts.
-
ChemicalBook. N-(7-bromoheptyl)phthalimide Properties. Confirmation of physical state and general properties.[4]
Sources
troubleshooting failed reactions involving 2-(7-Bromoheptyl)isoindoline-1,3-dione
Case Reference: Linker Chemistry & Gabriel Synthesis Optimization
Product Identity: 2-(7-Bromoheptyl)isoindoline-1,3-dione Synonyms: N-(7-bromoheptyl)phthalimide; 1-Phthalimido-7-bromoheptane CAS: 52824-42-7 Primary Application: Bifunctional C7 linker for PROTACs, bioconjugation, and amine synthesis via Gabriel methodology.[1]
Part 1: The Reaction Landscape
This molecule is a "masked" primary amine with an electrophilic handle. It allows you to attach a 7-carbon alkyl chain to a nucleophile (via the bromide) and subsequently reveal a primary amine (via the phthalimide).
Visualizing the Pathway
The following diagram illustrates the two critical reaction vectors: the
[3][4]
Part 2: Troubleshooting Guide (FAQ Format)
Module A: Step 1 - Nucleophilic Substitution ( ) Failures
Targeting the Bromide Leaving Group
Q1: I am seeing starting material remaining even after 24 hours. Why is the reaction stalled? Diagnosis: The 7-carbon chain adds significant lipophilicity, and the bromide is a moderately good leaving group but can be sluggish in non-ideal conditions. Solution:
-
The "Finkelstein Twist": Add 10-20 mol% Potassium Iodide (KI) to the reaction. This converts the alkyl bromide to a more reactive alkyl iodide in situ.
-
Solvent Polarity: Ensure you are using DMF (Dimethylformamide) or DMSO . Acetone or DCM are often too non-polar to stabilize the transition state effectively for this specific chain length.
-
Concentration: Run the reaction at a higher concentration (0.2 M – 0.5 M). Dilute conditions slow down bimolecular (
) kinetics significantly.
Q2: I am detecting an impurity with a mass of [M-80] or an alkene signal in NMR.
Diagnosis: You are triggering E2 Elimination . The base you are using is acting as a base rather than a nucleophilic scavenger, stripping a proton from the
-
Switch Bases: If using
or , stop immediately. These are too strong. -
Recommended Bases: Use
(Potassium Carbonate) or (Cesium Carbonate). These are mild enough to promote substitution without favoring elimination. -
Temperature Control: Do not exceed 60°C. Elimination is entropy-driven and favored at high heat.[1]
Q3: The product is oiling out or gummy. Diagnosis: The C7 linker makes the molecule "greasy." Solution: Do not rely on crystallization. Plan for a standard aqueous workup (EtOAc/Water extraction) followed by silica gel chromatography. The phthalimide group is UV-active, making it easy to track on TLC.
Module B: Step 2 - Deprotection (The Gabriel Protocol)
Removing the Phthalimide to reveal the Amine[3]
Q4: After adding hydrazine, the reaction turned into a thick white sludge that I can't filter. What is this? Diagnosis: This is the classic Phthalhydrazide Trap . The byproduct (phthalhydrazide) is highly insoluble in ethanol and organic solvents, often trapping your product inside the solid matrix. Solution (The Workup Protocol): Do not just try to filter it. Use this extraction method:
-
Evaporate the reaction solvent (usually EtOH) to near dryness.
-
Add 0.1 M NaOH (aqueous) to the residue. The phthalhydrazide byproduct becomes soluble in basic water (forming the sodium salt).
-
Extract your product (the free amine) with DCM or Ethyl Acetate . The byproduct stays in the water layer.
-
Verification: Check the aqueous layer pH; it must be >12 to ensure the amine is deprotonated and extractable.[3]
Q5: Hydrazine is incompatible with my other functional groups (e.g., esters). What is the alternative? Diagnosis: Hydrazine is a potent nucleophile and can cleave esters or reduce sensitive groups. Alternative Reagents:
-
Methylamine (40% in water/methanol): Stir at room temperature. It is milder than hydrazine but still effective.
-
Ethylenediamine: Often used to solubilize the byproduct, but can be harder to remove.
-
Sodium Sulfide (
): A reductive cleavage method (mild, but smelly).
Part 3: Experimental Data & Optimization
Solvent & Base Compatibility Matrix
Use this table to select conditions that maximize Substitution (
| Component | Recommended | Caution / Avoid | Reason |
| Solvent | DMF, DMSO, NMP | Water, Alcohols (MeOH/EtOH) | Polar aprotic solvents accelerate |
| Base | NaOH, NaH, KOtBu | Strong bases cause elimination (alkene formation) or hydrolyze the phthalimide ring prematurely. | |
| Catalyst | KI, TBAI | Lewis Acids | Iodide acts as a nucleophilic catalyst (Finkelstein). |
| Temp | 25°C – 60°C | > 80°C | High heat favors elimination over substitution. |
Troubleshooting Logic Flow
Follow this decision tree if your yield is below 50%.
Part 4: Critical Handling & Stability
-
Moisture Sensitivity: While the alkyl chain is hydrophobic, the phthalimide ring is susceptible to base-catalyzed hydrolysis. Store the neat solid in a desiccator.
-
Light Sensitivity: Alkyl bromides can slowly degrade (turn yellow/brown) upon exposure to light due to radical formation. Store in amber vials.
-
Toxicity: As an alkylating agent, this compound is a potential mutagen. Handle with gloves in a fume hood. The hydrazine used in deprotection is a known carcinogen; quench all hydrazine waste with bleach before disposal.
References
-
BenchChem Application Notes. (2025). One-Pot Synthesis of Primary Amines with N-(2-Bromoethoxy)phthalimide. (General protocol applicable to C7 analogs). [1]
-
Gibson, M.S. & Bradshaw, R.W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition. (Definitive review of the mechanism and Ing-Manske procedure). [1]
-
Khan, M.N. (1995). Kinetics and Mechanism of Alkaline Hydrolysis of Phthalimide. Journal of Organic Chemistry. (Explains the ring-opening side reaction). [1]
-
Organic Chemistry Portal. Gabriel Synthesis: Reaction conditions and alternative reagents.
-
Reddy, P.Y., et al. (1997).[4] Mild and Efficient Synthesis of Phthalimides. Journal of Organic Chemistry. (Optimization of N-alkylation conditions). [1]
Sources
alternative solvents for reactions with 2-(7-Bromoheptyl)isoindoline-1,3-dione
Technical Support Center: 2-(7-Bromoheptyl)isoindoline-1,3-dione
Welcome to the technical support guide for 2-(7-Bromoheptyl)isoindoline-1,3-dione (N-(7-bromoheptyl)phthalimide), a key building block for introducing a protected primary amine via a seven-carbon aliphatic linker. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions, with a special focus on optimizing reaction conditions through the strategic selection of alternative solvents.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is 2-(7-Bromoheptyl)isoindoline-1,3-dione and what are its primary applications?
A1: 2-(7-Bromoheptyl)isoindoline-1,3-dione, CAS No. 52824-42-7, is an alkylating agent.[1] Its structure consists of a phthalimide group attached to a seven-carbon alkyl chain terminating in a bromine atom. The phthalimide group serves as a masked primary amine. This reagent is commonly used in nucleophilic substitution reactions (SN2 type) to introduce a phthalimidoheptyl moiety onto various nucleophiles (e.g., amines, phenols, thiols). The phthalimide can later be removed, typically with hydrazine, to liberate the primary amine, a process known as the Gabriel synthesis.[2][3] This makes it invaluable in medicinal chemistry for creating linkers in drug conjugates or for synthesizing complex molecules requiring a primary amine.
Q2: What are the typical solvents used for reactions with this compound, and what are their drawbacks?
A2: Traditionally, polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) are used.[4] They are favored for SN2 reactions because they effectively solvate the cation (e.g., K+, Na+) of the nucleophile salt while leaving the anion (the nucleophile) relatively free and highly reactive.[5][6]
However, these solvents have significant drawbacks:
-
Toxicity: DMF and NMP are classified as reproductive toxins and are facing increasing regulatory restrictions, particularly in Europe.[7]
-
High Boiling Points: While useful for high-temperature reactions, their high boiling points make them difficult to remove during workup, often requiring high vacuum distillation.
-
Workup Issues: They are fully miscible with water, which complicates aqueous extractions. Large volumes of water and extraction solvents are often needed, generating significant waste.
Q3: How does the solubility of 2-(7-Bromoheptyl)isoindoline-1,3-dione affect my reaction?
A3: Ensuring all reactants are fully dissolved is critical for reaction success. The subject molecule, being a relatively large and moderately polar organic compound, exhibits good solubility in polar aprotic solvents and chlorinated solvents. Phthalimide derivatives generally show good solubility in solvents like acetone, DMF, DMAc, and DMSO.[8][9] If your reactants or reagents (e.g., a poorly soluble nucleophile salt) do not dissolve, the reaction becomes a heterogeneous mixture, leading to slow reaction rates, incomplete conversion, and inconsistent results. Always perform a solubility test with your specific substrate and chosen solvent before initiating a large-scale reaction.
Part 2: Troubleshooting Guide - Low Yields & Side Reactions
Issue 1: My reaction is slow or shows no conversion.
This is one of the most common issues and can often be traced back to solvent choice and reaction setup.
-
Causality & Explanation: For an SN2 reaction to occur, the nucleophile must effectively attack the carbon atom bonded to the bromine. The solvent plays a crucial role here. Polar aprotic solvents are ideal because they solvate the counter-ion of the nucleophile but do not form a strong "solvent cage" around the nucleophile itself through hydrogen bonding.[6] This leaves the nucleophile "naked" and highly reactive. If a suboptimal solvent is used, this reactivity is diminished.
-
Troubleshooting Steps:
-
Verify Solubility: Confirm that all reactants are dissolved at the reaction temperature. If not, a different solvent is required.
-
Assess Solvent Polarity: Are you using a non-polar solvent like toluene or hexane? These are generally poor choices for SN2 reactions involving charged nucleophiles as they cannot stabilize the transition state effectively.[10]
-
Switch to a Recommended Alternative Solvent: If you are using a traditional but problematic solvent like DMF, consider switching to a modern, greener alternative. See the Solvent Selection Guide below for specific recommendations.
-
Check Nucleophile Strength: Ensure your nucleophile is sufficiently strong for the desired reaction. The phthalimide group is electron-withdrawing but does not significantly hinder the reactivity of the primary alkyl bromide.
-
Issue 2: I am observing significant amounts of an elimination (alkene) byproduct.
-
Causality & Explanation: While 2-(7-Bromoheptyl)isoindoline-1,3-dione is a primary alkyl halide and thus less prone to elimination than secondary or tertiary halides, this side reaction can still occur, especially with sterically hindered or highly basic nucleophiles.[11] The nucleophile may act as a base, abstracting a proton from the carbon adjacent to the C-Br bond (the β-carbon), leading to the formation of an alkene.
-
Troubleshooting Steps:
-
Evaluate the Nucleophile: Is your nucleophile also a strong, sterically hindered base (e.g., lithium diisopropylamide, potassium tert-butoxide)? If so, elimination is a likely competing pathway. The Gabriel synthesis itself uses the phthalimide anion, which is a good nucleophile but a weak base due to charge delocalization, minimizing this issue.[4]
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at the lowest feasible temperature can favor the desired SN2 pathway.
-
Solvent Choice: The choice of solvent can influence the E2/SN2 ratio, although this is more pronounced for secondary and tertiary halides. For primary halides, focusing on nucleophile choice and temperature is more critical.
-
Part 3: In-Depth Guide to Alternative Solvents
The search for safer, more sustainable, and more efficient solvents is a key aspect of modern process chemistry. Below is a guide to selecting a suitable alternative to DMF, NMP, and other undesirable solvents for your reaction with 2-(7-Bromoheptyl)isoindoline-1,3-dione.
Decision-Making Workflow for Solvent Selection
This diagram provides a logical pathway for choosing an appropriate solvent based on key experimental parameters.
Caption: General workflow for a nucleophilic substitution reaction.
Step-by-Step Methodology:
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the sodium phenoxide (1.1 equivalents), a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 equivalents), and cyclopentyl methyl ether (CPME, ~5-10 mL per mmol of limiting reagent).
-
Initiation: Begin stirring the suspension. In a separate vial, dissolve 2-(7-Bromoheptyl)isoindoline-1,3-dione (1.0 equivalent) in a minimum amount of CPME. Add this solution to the reaction flask.
-
Reaction: Heat the mixture to reflux (approx. 100-105°C) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Add deionized water to the flask. The CPME layer should separate cleanly. Transfer the mixture to a separatory funnel and remove the aqueous layer.
-
Extraction & Drying: Wash the organic (CPME) layer with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.
This guide provides a framework for understanding and troubleshooting reactions involving 2-(7-Bromoheptyl)isoindoline-1,3-dione. By considering the underlying chemical principles and exploring modern, greener solvent alternatives, researchers can develop more efficient, safer, and sustainable synthetic protocols.
References
-
Watanabe, K., et al. (2013). The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent. Journal of Chemical Health and Safety. Available at: [Link]
-
Brem, J., & Bodel, K. (2012). Sulfolane: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development, 16(7), 1239–1243. Available at: [Link]
-
Debuigne, A., et al. (2015). Cyclopentyl methyl ether as a green solvent for reversible-addition fragmentation chain transfer and nitroxide-mediated polymerizations. RSC Advances, 5, 79438-79445. Available at: [Link]
-
Hargaden, M. (n.d.). Molecular Solvents – Replacements for DMF, DMAC, NMP. WordPress. Available at: [Link]
-
Wikipedia contributors. (2024). Sulfolane. Wikipedia. Available at: [Link]
-
Manufacturing Chemist. (2010). A new solvent for green chemistry. Manufacturing Chemist. Available at: [Link]
-
Singh, S.K., & Sharma, S. (2021). Contribution of Cyclopentyl Methyl Ether (CPME) to Green Chemistry. ResearchGate. Available at: [Link]
-
Gunjal Industries. (2025). Cyclopentyl Methyl Ether (CPME) | Green Solvent Supplier India. Available at: [Link]
-
Wikipedia contributors. (2024). 2-Methyltetrahydrofuran. Wikipedia. Available at: [Link]
-
Shandong Yino Biologic Materials Co., Ltd. (n.d.). China 2-Methyltetrahydrofuran Manufacturers Suppliers Factory. Available at: [Link]
-
Devery, J. J., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(6), 6516–6583. Available at: [Link]
-
GYROS PROTEIN TECHNOLOGIES. (2023). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. Available at: [Link]
-
Reddit. (2023). Gabriel synthesis troubleshooting. r/Chempros. Available at: [Link]
-
Reddit. (2021). Anyone have any good recommendations for alternative solvents to NMP, DMA, DMF?. r/Chempros. Available at: [Link]
-
Red Glead Discovery. (2024). Exciting Update on Green Solvents for Peptide Synthesis. Available at: [Link]
-
University of Vienna. (n.d.). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. Available at: [Link]
-
TutorVista. (n.d.). Amines from Alkyl Halides. Available at: [Link]
-
Green Chemistry. (2026). SNAr Reaction in Other Common Molecular Solvents. WordPress. Available at: [Link]
-
Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. Available at: [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Chemistry. Available at: [Link]
-
Findlay, S. (2021). Nucleophilic Substitution Reactions (SN1 and SN2). CHEMISTRY 1000. Available at: [Link]
-
Patsnap Eureka. (2025). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Available at: [Link]
-
Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. Available at: [Link]
-
Professor Dave Explains. (2021). Gabriel Amine Synthesis. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. Available at: [Link]
-
Chemistry Steps. (2020). The Gabriel Synthesis. Available at: [Link]
-
Academia.edu. (n.d.). Solubility of two disperse dyes derived from n-alkyl and n-carboxylic acid naphthalimides in the presence of gemini cationic surfactants. Available at: [Link]
- Google Patents. (n.d.). WO2014018866A1 - Processes for preparing isoindoline-1,3-dione compounds.
-
Chemistry LibreTexts. (2024). 11.S: Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary). Available at: [Link]
-
Moodle@Units. (n.d.). Alkyl Halides. Available at: [Link]
-
Wikipedia contributors. (2024). Amine alkylation. Wikipedia. Available at: [Link]
-
Chemsrc. (n.d.). 2-(7-bromoheptyl)isoindole-1,3-dione | CAS#:52824-42-7. Available at: [Link]
-
Tan, A., et al. (2014). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogues. Turkish Journal of Chemistry, 38, 629-637. Available at: [Link]
-
Ingale, Y.N., & Ugale, R.B. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. Neliti. Available at: [Link]
-
Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 11(4), 661-673. Available at: [Link]
-
ResearchGate. (n.d.). Solubility behavior of polyimides in different organic solvents. Available at: [Link]
-
Stolle, A., et al. (2017). Mechanochemical N-alkylation of imides. Beilstein Journal of Organic Chemistry, 13, 1726–1733. Available at: [Link]
Sources
- 1. 2-(7-bromoheptyl)isoindole-1,3-dione | CAS#:52824-42-7 | Chemsrc [chemsrc.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. researchgate.net [researchgate.net]
- 9. physchemres.org [physchemres.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. moodle2.units.it [moodle2.units.it]
Technical Support Center: 2-(7-Bromoheptyl)isoindoline-1,3-dione
[1][2]
Executive Summary
2-(7-Bromoheptyl)isoindoline-1,3-dione is a bifunctional intermediate used primarily as a "masked" amine linker in medicinal chemistry.[1] It features two reactive centers with distinct stability profiles:
-
The Phthalimide Moiety: A protected amine sensitive to base-catalyzed hydrolysis.[1]
-
The Alkyl Bromide: An electrophile susceptible to nucleophilic displacement and photolytic degradation.[1]
This guide provides evidence-based protocols to prevent the most common failure mode: hydrolytic ring-opening prior to the desired deprotection step.[1]
Part 1: Storage & Handling Protocols[2][3]
Q: What are the optimal storage conditions to maximize shelf life?
A: Store the compound at 2–8°C (Refrigerated) under an inert atmosphere (Argon or Nitrogen).
-
Temperature: While the compound is a solid at room temperature, long-term storage at 2–8°C retards the slow hydrolysis of the alkyl bromide and the phthalimide ring.[1]
-
Atmosphere: Moisture is the primary enemy.[1] The phthalimide ring is thermodynamically unstable toward hydrolysis in the presence of water, eventually opening to form phthalamic acid derivatives.[1]
-
Light: Store in amber vials or foil-wrapped containers. Primary alkyl bromides can undergo slow homolytic cleavage (C-Br bond scission) upon exposure to UV/visible light, liberating radical species that lead to discoloration (yellowing).[1]
Q: Can I store this compound in solution (e.g., DMSO or DMF)?
A: No. Do not store stock solutions for long periods (>24 hours).
-
The Risk: Polar aprotic solvents like DMF and DMSO are hygroscopic.[1] Absorbed water, combined with the solvent's polarity, accelerates the nucleophilic attack on the alkyl bromide (hydrolysis to alcohol) and the imide ring.
-
Recommendation: Prepare solutions immediately before use. If short-term storage is unavoidable, use anhydrous solvents and store at -20°C over molecular sieves.[1]
Q: How do I handle the compound if it has hardened or clumped?
A: Clumping indicates moisture absorption.[1]
Part 2: Stability & Degradation Mechanisms[2]
Q: What are the primary degradation pathways I should monitor?
A: The compound degrades via two distinct mechanisms depending on the environmental trigger.[1]
1. Base-Catalyzed Hydrolysis (The "Imide Opening"): Exposure to basic conditions (or even neutral water over time) attacks the carbonyl carbon of the phthalimide.
-
Result: Formation of 2-((7-bromoheptyl)carbamoyl)benzoic acid (Phthalamic acid derivative).[1]
-
Impact: This effectively destroys the protecting group strategy, as the ring cannot be easily re-closed under mild conditions.[1]
2. Nucleophilic Displacement (The "Bromide Loss"): The terminal bromide is a good leaving group.[1]
-
Result: In the presence of moisture, it converts to the alcohol (7-hydroxyheptyl derivative).
-
Impact: Loss of the electrophilic handle required for your subsequent conjugation step.[1]
Q: Visualizing the Degradation Logic
The following diagram illustrates the chemical fate of the molecule under poor storage conditions.
Figure 1: Degradation pathways.[1] Note that basic conditions rapidly destroy the phthalimide protecting group, while neutral moisture slowly degrades the alkyl bromide.
Part 3: Troubleshooting Experimental Issues
Q: The reaction yield is low during the alkylation step. Is the starting material bad?
A: Before discarding the reagent, check the Appearance and Solubility .[1]
-
Symptom: Material is yellow or sticky.[1]
-
Symptom: Insoluble white precipitate in the reaction vessel.[1]
-
Cause: If using Potassium Carbonate (
) or Cesium Carbonate ( ) as a base, you may be hydrolyzing the imide ring in situ if the solvent is "wet". -
Fix: Ensure solvents are anhydrous.[1] Switch to a non-nucleophilic base like DIPEA if the nucleophile allows.
-
Q: How can I quickly assess purity without a full NMR?
A: Use Thin Layer Chromatography (TLC) .[1]
-
Stationary Phase: Silica Gel 60 F254.[1]
-
Mobile Phase: 20% Ethyl Acetate in Hexanes.[1]
-
Visualization: UV (254 nm).[1]
Q: Solubility Data for Assay Development
Use the table below to select compatible solvents for your workflow.
| Solvent | Solubility | Stability Window | Notes |
| Dichloromethane (DCM) | High | > 24 Hours | Ideal for transfer/handling.[1] |
| DMSO | High | < 4 Hours | Risk: Promotes hydrolysis; use immediately.[1] |
| Ethanol | Moderate | < 12 Hours | Can undergo solvolysis (ethanolysis) of the bromide over time.[1] |
| Water | Insoluble | N/A | Do not use aqueous buffers for stock solutions.[1] |
Part 4: References
-
Gabriel Synthesis Mechanism & Phthalimide Stability
-
Hydrolysis of N-Alkyl Phthalimides
-
Alkyl Bromide Stability & Storage
-
Source: Sigma-Aldrich (Merck) Technical Bulletin.[1] "Handling and Storage of Alkyl Halides."
-
-
PROTAC Linker Design Strategies
Technical Support Center: Troubleshooting Low Solubility of 2-(7-Bromoheptyl)isoindoline-1,3-dione
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low solubility of 2-(7-bromoheptyl)isoindoline-1,3-dione in reaction media. Our goal is to equip you with the scientific rationale and practical protocols to overcome this hurdle and ensure the success of your synthetic endeavors.
Introduction: The Solubility Challenge
2-(7-Bromoheptyl)isoindoline-1,3-dione is a valuable bifunctional molecule, incorporating a protected amine (the phthalimide group) and a reactive alkyl bromide. This structure makes it a key building block in the synthesis of various compounds, from pharmacologically active agents to materials science components.[1][2][3] However, its unique structure—a polar, rigid phthalimide head and a long, nonpolar heptyl chain—creates a solubility challenge. It is often poorly soluble in a wide range of common solvents, which can lead to sluggish or incomplete reactions, low yields, and difficulty in purification.[4][5]
This guide will walk you through a logical progression of techniques to enhance the solubility of this reagent, ensuring that its concentration in the reaction phase is sufficient for efficient chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying cause of 2-(7-bromoheptyl)isoindoline-1,3-dione's poor solubility?
A1: The molecule's structure possesses both polar and non-polar characteristics. The isoindoline-1,3-dione (phthalimide) portion is polar and capable of dipole-dipole interactions.[6] In contrast, the seven-carbon alkyl chain is non-polar and hydrophobic. This duality means it doesn't fit perfectly into the "like dissolves like" model for either highly polar solvents (like water or methanol) or purely non-polar solvents (like hexane). Its crystalline solid-state structure can also contribute to poor solubility, as energy is required to break down the crystal lattice.[5]
Q2: My reaction is slow or incomplete. How can I determine if poor solubility is the root cause?
A2: Visual inspection is the first step. If you can see undissolved solid material in your reaction flask after a reasonable amount of stirring, solubility is clearly an issue. However, even if the solution appears clear, the concentration of the dissolved reactant might be too low for the reaction to proceed at a practical rate.[4][7] This is a kinetic limitation; while the reaction may be thermodynamically favorable, the low concentration of the dissolved species slows down the reaction rate.[5] If you observe that the reaction rate increases significantly with heating or the use of a co-solvent, poor solubility is the likely culprit.
Q3: Can I simply heat the reaction mixture to improve solubility?
A3: Yes, increasing the temperature often enhances the solubility of solids. This is because the dissolution process is typically endothermic, meaning it absorbs heat.[8] According to Le Chatelier's principle, adding heat to an endothermic process will shift the equilibrium toward further dissolution.[9]
However, you must consider the risks:
-
Decomposition: The compound or other reagents in your mixture could be thermally unstable. The C-Br bond, in particular, can be susceptible to elimination or other side reactions at elevated temperatures.
-
Side Reactions: Increased temperature can accelerate undesired side reactions, leading to a less pure product.
-
Solvent Loss: Ensure your reaction is conducted in a sealed vessel or under reflux to prevent solvent evaporation.
Always perform a small-scale test to check for thermal stability before heating a large-scale reaction.
Q4: What are co-solvents, and how can they improve the solubility of my compound?
A4: A co-solvent is a secondary solvent added in a smaller quantity to the primary reaction solvent to form a mixture with tailored properties.[10][11] For a molecule like 2-(7-bromoheptyl)isoindoline-1,3-dione, a co-solvent system can bridge the polarity gap. By adding a miscible organic solvent, you can reduce the overall polarity of a polar solvent system or increase the polarity of a non-polar one, creating a more favorable environment for your compound to dissolve.[12][13] For example, adding a small amount of a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to a less polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) can significantly improve solubility.[11][14]
Q5: What is a phase-transfer catalyst (PTC), and is it relevant for reactions with this compound?
A5: A phase-transfer catalyst (PTC) is a substance that facilitates the transfer of a reactant from one phase into another where the reaction can occur.[15][16] This is extremely useful when your reaction involves two immiscible phases, such as an organic solvent containing your 2-(7-bromoheptyl)isoindoline-1,3-dione and an aqueous phase containing an ionic nucleophile (e.g., sodium azide or sodium cyanide). The PTC, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the nucleophile, making it soluble in the organic phase where it can react with the alkyl bromide.[14] Using a PTC can eliminate the need to find a single solvent that dissolves all reactants, which is often a major challenge.[7][16]
Troubleshooting Guide: From Symptoms to Solutions
| Symptom | Potential Cause | Recommended Action |
| Visible solid material remains undissolved in the reaction mixture. | 1. Inappropriate solvent choice.2. Insufficient solvent volume.3. Low temperature. | 1. Solvent Screening: Perform a systematic solvent screening (see Protocol 1).2. Increase Dilution: Gradually add more solvent until the solid dissolves. Note that highly dilute reactions may be slow.3. Controlled Heating: Gently warm the mixture while monitoring for dissolution and any signs of decomposition. |
| Reaction is sluggish, incomplete, or provides a low yield despite no visible solids. | 1. The dissolved concentration of the reactant is too low for an efficient reaction rate.[7]2. The reactant may be "crashing out" of solution as the reaction progresses or upon addition of another reagent.[17] | 1. Utilize a Co-solvent System: Introduce a co-solvent to boost the dissolved concentration (see Protocol 2).2. Sonication: Use an ultrasonic bath to provide mechanical energy, which can aid in breaking down the crystal lattice and enhancing dissolution.[7]3. Particle Size Reduction: Grinding the solid material into a fine powder increases its surface area, which can increase the rate of dissolution.[11][18] |
| Reaction involves an ionic reagent (e.g., a salt) that is insoluble in the primary organic solvent. | The reactants are in separate, immiscible phases, preventing them from interacting. | 1. Implement Phase-Transfer Catalysis (PTC): Add a catalytic amount of a PTC to shuttle the ionic reagent into the organic phase (see Protocol 3).[15]2. Use a Polar Aprotic Solvent: Switch to a solvent like DMF or DMSO that can dissolve both the organic substrate and, to some extent, the ionic reagent.[14] |
Visual Troubleshooting Workflow
The following decision tree provides a systematic approach to addressing solubility issues with 2-(7-bromoheptyl)isoindoline-1,3-dione.
Caption: Workflow for co-solvent screening.
Protocol 3: Implementing Phase-Transfer Catalysis (PTC)
Objective: To facilitate a reaction between the organic-soluble alkyl bromide and an aqueous/solid-phase nucleophile.
-
Solvent Selection: Dissolve the 2-(7-bromoheptyl)isoindoline-1,3-dione in a non-polar, water-immiscible organic solvent (e.g., toluene or DCM).
-
Aqueous Phase: Prepare a separate aqueous solution of your ionic reagent (e.g., NaCN in water) or use the solid salt directly.
-
Catalyst Addition: To the stirred, biphasic mixture, add a catalytic amount (typically 1-5 mol%) of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB).
-
Reaction: Heat the reaction mixture (if required) with vigorous stirring. The vigorous agitation is crucial to maximize the interfacial area between the two phases.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by sampling the organic layer. The PTC effectively transports the nucleophile into the organic phase to react. [19]
References
-
Wikipedia. Phase-transfer catalyst. [Link]
-
Dalal Institute. Phase Transfer Catalysis. [Link]
-
OperaChem. Phase transfer catalysis (PTC). [Link]
-
ACS Publications. Effects of Co-solvents on Reactions Run under Micellar Catalysis Conditions. Organic Letters. [Link]
-
Wikipedia. Cosolvent. [Link]
-
Technology Networks. Making the Insoluble Soluble for Organic Chemists. [Link]
-
Chemsrc. 2-(7-bromoheptyl)isoindole-1,3-dione | CAS#:52824-42-7. [Link]
-
International Journal of Research in Applied and Basic Medical Sciences. Solubility enhancement techniques: A comprehensive review. [Link]
-
ManTech Publications. A Review of the Solubility Enhancement by Using a Co-Solvency Method. [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. [Link]
-
YouTube. Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]
- Google Patents.
-
Solubility of Things. Phthalimide. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
Filo. Discuss how chemical kinetics affects solubility, feasibility, and reacti.. [Link]
-
ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]
-
Turk J Chem. Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. [Link]
-
PubChem. 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)-. [Link]
- Google Patents. WO2014018866A1 - Processes for preparing isoindoline-1,3-dione compounds.
-
Molecules. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]
-
Beilstein Journal of Organic Chemistry. The chemistry of isoindole natural products. [Link]
-
Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]
-
European Journal of Medicinal Chemistry. One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation. [Link]
-
NCBI Bookshelf. Biochemistry, Dissolution and Solubility. [Link]
-
Physical Review E. Effect of variable solubility on reactive dissolution in partially miscible systems. [Link]
-
Molecules. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. [Link]
-
Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]
Sources
- 1. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 3. One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discuss how chemical kinetics affects solubility, feasibility, and reacti.. [askfilo.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. wjbphs.com [wjbphs.com]
- 12. admin.mantechpublications.com [admin.mantechpublications.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 16. dalalinstitute.com [dalalinstitute.com]
- 17. nlpc.ulb.be [nlpc.ulb.be]
- 18. ijmsdr.org [ijmsdr.org]
- 19. Phase transfer catalysis (PTC) - operachem [operachem.com]
preventing byproduct formation in 2-(7-Bromoheptyl)isoindoline-1,3-dione reactions
Technical Support Center: Optimizing Reactions of 2-(7-Bromoheptyl)isoindoline-1,3-dione
Executive Summary & Compound Profile
Compound: 2-(7-Bromoheptyl)isoindoline-1,3-dione
Common ID:
The Challenge: Users frequently encounter yield-limiting byproducts during nucleophilic substitution reactions. The two primary failure modes are Elimination (E2) leading to terminal alkenes and Phthalimide Ring Opening (Hydrolysis/Aminolysis) caused by incompatible nucleophiles or conditions.
Diagnostic Troubleshooting Guide (Q&A)
Issue 1: Formation of Alkene Byproducts (Elimination)
User Question: "I am reacting 2-(7-Bromoheptyl)isoindoline-1,3-dione with a phenolic nucleophile using
Technical Analysis:
The formation of 2-(hept-6-en-1-yl)isoindoline-1,3-dione is a classic competitive E2 elimination reaction. While primary alkyl halides like your heptyl linker prefer
-
Temperature: Higher temperatures (>
C) disproportionately increase the rate of elimination ( for E2 > for ). -
Base Strength: Carbonate bases can act as general bases to abstract the
-proton. -
Solvent: While DMF promotes
, it also solvates cations effectively, leaving the basic anion "naked" and more reactive for proton abstraction.
Corrective Actions:
-
Lower the Temperature: Reduce reaction temperature to 40–50°C . The rate of substitution will decrease slightly, but the rate of elimination will drop drastically.
-
Change the Base: Switch to a softer, less basic option. Cesium Carbonate (
) is often superior to potassium carbonate because the "Cesium Effect" improves solubility and nucleophilicity without requiring high heat [1]. Alternatively, use DIPEA (Hünig's base) if the nucleophile is acidic enough to be deprotonated by it. -
Finkelstein Modification: Add a catalytic amount of Sodium Iodide (NaI) (10 mol%). This converts the alkyl bromide to a more reactive alkyl iodide in situ, allowing the
reaction to proceed faster at lower temperatures, effectively outcompeting the elimination pathway [2].
Issue 2: Phthalimide Ring Opening (Amide Formation)
User Question: "I am trying to couple the linker with a secondary amine. I see a byproduct with M+18 mass, and NMR suggests the phthalimide ring has opened. Why?"
Technical Analysis: Phthalimides are susceptible to nucleophilic attack at the carbonyl carbon.[1] If your nucleophile is a primary or secondary amine, it can attack the imide ring instead of the alkyl bromide, leading to aminolysis . This results in a diamide byproduct (phthalamide derivative). This is essentially an unwanted "deprotection" step.
Corrective Actions:
-
Steric Protection: If possible, use a bulkier amine nucleophile, though this may slow the desired
reaction. -
Buffer the pH: Avoid strong excess of free amine. Use the amine as a salt (e.g., hydrochloride) and release the free base slowly with a stoichiometric amount of a tertiary amine (like TEA or DIPEA) that cannot attack the imide ring [3].
-
Switch Solvents: Avoid protic solvents (methanol, water) which catalyze ring opening. Strictly use anhydrous Acetonitrile (MeCN) or DMF .
Issue 3: Dimerization/Oligomerization
User Question: "My product yield is low, and I see higher molecular weight aggregates."
Technical Analysis: If your nucleophile is bifunctional (e.g., a piperazine or a diol), it can react with two molecules of 2-(7-Bromoheptyl)isoindoline-1,3-dione, creating a "dumbbell" dimer.
Corrective Actions:
-
Stoichiometry Control: Use a large excess of the nucleophile (3–5 equivalents) relative to the bromo-linker. This statistically favors the 1:1 coupling product. The excess nucleophile can usually be removed during workup [4].
Visualizing the Reaction Pathways
The following diagram maps the competing pathways. Your goal is to maximize the green path (
Caption: Figure 1. Kinetic competition between substitution (
Optimized Experimental Protocol
Protocol:
This protocol minimizes elimination by using the Finkelstein modification (in-situ iodination) and mild heating.
Materials:
-
2-(7-Bromoheptyl)isoindoline-1,3-dione (1.0 equiv)
-
Nucleophile (e.g., substituted phenol) (1.1 equiv)
-
Potassium Carbonate (
) (1.5 equiv) - Anhydrous, finely ground -
Sodium Iodide (NaI) (0.1 equiv) - Catalyst
-
Acetone or Acetonitrile (Anhydrous) - Solvent
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve 1.0 equiv of the Nucleophile in anhydrous Acetone (0.1 M concentration).
-
Base Activation: Add 1.5 equiv of
. Stir at room temperature for 15 minutes to generate the phenoxide anion. -
Catalyst Addition: Add 0.1 equiv of NaI. Note: This converts the alkyl bromide to a more reactive alkyl iodide.
-
Linker Addition: Add 1.0 equiv of 2-(7-Bromoheptyl)isoindoline-1,3-dione.
-
Reaction: Heat to reflux (approx. 56°C for acetone) .
-
Why this temp? Acetone reflux is mild enough to suppress E2 elimination but hot enough for
.
-
-
Monitoring: Monitor by TLC or LC-MS at 4 hours.
-
Checkpoint: If reaction is slow, add more NaI (up to 0.5 equiv) rather than increasing temperature.
-
-
Workup: Filter off solids (
/KBr). Concentrate the filtrate. Redissolve in EtOAc and wash with water to remove residual NaI.
Data Summary: Solvent & Base Effects on Byproducts
| Condition Set | Solvent | Base | Temp | Major Outcome |
| Standard | DMF | 90°C | Mixture: Product (60%) + Alkene (30%) | |
| Optimized | Acetone | 50°C | Product (92%) + Alkene (<5%) | |
| Incompatible | Methanol | NaOH | 60°C | Ring Opening (Hydrolysis) |
References
-
LibreTexts. "Nucleophilic Substitutions in Synthesis: Amines (Gabriel Synthesis)." Chemistry LibreTexts. Accessed March 5, 2026. [Link]
-
Khan Academy. "Gabriel phthalimide synthesis mechanism."[2][3] Khan Academy Organic Chemistry. Accessed March 5, 2026. [Link]
-
Michigan State University. "Alkyl Halide Reactivity: Substitution vs Elimination." Virtual Textbook of Organic Chemistry. Accessed March 5, 2026. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Determining the Purity of Synthesized 2-(7-Bromoheptyl)isoindoline-1,3-dione
For the modern researcher, scientist, and drug development professional, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock of reliable and reproducible downstream applications. The compound 2-(7-bromoheptyl)isoindoline-1,3-dione, a key building block in the synthesis of various biologically active molecules, is no exception. Its utility in constructing complex molecular architectures necessitates a thorough understanding of its purity profile. This guide provides an in-depth comparison of common analytical techniques for assessing the purity of 2-(7-bromoheptyl)isoindoline-1,3-dione, complete with experimental protocols and illustrative data to inform your selection of the most appropriate method.
The Synthetic Landscape and Potential Impurities
The synthesis of 2-(7-bromoheptyl)isoindoline-1,3-dione is most commonly achieved via a Gabriel synthesis, which involves the N-alkylation of potassium phthalimide with an excess of 1,7-dibromoheptane.[1][2] While this method is generally effective for producing primary amines after a subsequent deprotection step, the synthesis of the intermediate itself can be accompanied by the formation of several impurities. A judicious choice of analytical methodology is therefore crucial for their detection and quantification.
The primary impurities of concern are:
-
Unreacted Starting Materials: Residual 1,7-dibromoheptane and potassium phthalimide.
-
Disubstituted Byproduct: N,N'-(heptane-1,7-diyl)bis(isoindoline-1,3-dione), formed by the reaction of the desired product with a second equivalent of potassium phthalimide.[1]
The effective separation and identification of these species from the target compound are the principal goals of the analytical methods discussed herein.
A Comparative Analysis of Purity Determination Methods
The choice of an analytical technique for purity assessment is a balance of factors including the nature of the impurities, the required sensitivity, and available instrumentation. Here, we compare four commonly employed methods: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Technique | Principle | Advantages | Limitations | Ideal Application |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase.[3] | Rapid, inexpensive, simple to perform, and allows for simultaneous analysis of multiple samples. | Primarily qualitative or semi-quantitative; lower resolution compared to HPLC and GC. | Rapid reaction monitoring and initial purity screening. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4] | High resolution and sensitivity, quantitative, and applicable to a wide range of compounds.[1] | More complex instrumentation and higher cost compared to TLC. | Routine quality control and accurate quantification of impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection and identification based on mass-to-charge ratio.[5][6] | Excellent for identifying and quantifying volatile and semi-volatile impurities. | Not suitable for non-volatile or thermally labile compounds. The target compound may require derivatization. | Identification of volatile impurities and complementary to HPLC analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[7] | Provides unambiguous structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard. | Lower sensitivity compared to chromatographic methods; requires a relatively pure sample for straightforward interpretation. | Structural elucidation and absolute purity determination (qNMR). |
Experimental Protocols
Thin-Layer Chromatography (TLC)
Objective: To rapidly assess the presence of the product and major impurities.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile Phase: Ethyl acetate/n-hexane (e.g., 20:80 v/v)[8][9]
-
Visualization agents: UV lamp (254 nm), potassium permanganate stain.[10][11]
Procedure:
-
Dissolve a small amount of the crude reaction mixture and a reference standard of the pure product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solutions onto the baseline of a TLC plate.
-
Place the plate in a developing chamber containing the mobile phase and allow the solvent front to ascend.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp. The phthalimide-containing compounds should appear as dark spots on a fluorescent background.[10][12]
-
For further visualization, dip the plate into a potassium permanganate stain and gently heat.[11] The product and impurities will appear as yellow-brown spots on a purple background.
Expected Results: The product, 2-(7-bromoheptyl)isoindoline-1,3-dione, will have a specific Rf value. The less polar 1,7-dibromoheptane will have a higher Rf, while the more polar disubstituted byproduct will have a lower Rf. Unreacted potassium phthalimide will remain at the baseline.
Experimental Workflow for TLC Analysis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-(7-bromoheptyl)isoindole-1,3-dione | CAS#:52824-42-7 | Chemsrc [chemsrc.com]
- 3. 2-(3-Bromopropyl)isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. cajmns.casjournal.org [cajmns.casjournal.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. acgpubs.org [acgpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. TLC stains [reachdevices.com]
- 12. chem.libretexts.org [chem.libretexts.org]
cost-effectiveness of using 2-(7-Bromoheptyl)isoindoline-1,3-dione in synthesis
An In-depth Comparative Guide to the Cost-Effectiveness of 2-(7-Bromoheptyl)isoindoline-1,3-dione in Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
The strategic selection of building blocks in organic synthesis is a critical decision that profoundly impacts project timelines, scalability, and overall cost. For the introduction of a seven-carbon primary amine linker, 2-(7-Bromoheptyl)isoindoline-1,3-dione presents itself as a convenient, ready-to-use reagent. This guide provides a detailed cost-effectiveness analysis of this reagent compared to common alternative synthetic strategies, offering field-proven insights and experimental frameworks to support informed decision-making in your research and development endeavors.
The Strategic Role of Phthalimide-Protected Alkylating Agents
The primary amine is a ubiquitous functional group in pharmacologically active molecules. However, its direct introduction via alkylation of ammonia or simple amines is often inefficient, leading to a mixture of primary, secondary, and tertiary amines due to over-alkylation.[1][2][3][4] The Gabriel synthesis offers a classic and robust solution by using the phthalimide anion as a surrogate for the ammonia anion (H₂N⁻).[2][5][6] This method effectively prevents over-alkylation because the nitrogen in the resulting N-alkylphthalimide intermediate is significantly less nucleophilic due to the presence of two adjacent electron-withdrawing carbonyl groups.[1][3] 2-(7-Bromoheptyl)isoindoline-1,3-dione is a pre-functionalized reagent that leverages this principle, providing a direct pathway to attach a protected seven-carbon amine chain to a nucleophile.
Comparative Analysis: Direct vs. Staged Synthetic Routes
The utility of a pre-made reagent like 2-(7-Bromoheptyl)isoindoline-1,3-dione must be weighed against its cost and the viability of alternative, multi-step approaches. We will compare its direct use against two prevalent alternatives:
-
Alternative A: Two-Step Gabriel Synthesis. This approach involves the initial synthesis of the key intermediate from more fundamental starting materials: 1,7-dibromoheptane and potassium phthalimide.[7]
-
Alternative B: Orthogonal Boc-Protection Strategy. This route employs a different, acid-labile protecting group, the tert-butyloxycarbonyl (Boc) group, starting from 7-bromoheptan-1-amine.[8][9][10]
Table 1: Comparative Analysis of Synthetic Strategies
| Parameter | Direct Use of 2-(7-Bromoheptyl)isoindoline-1,3-dione | Alternative A (from 1,7-Dibromoheptane) | Alternative B (Boc-Protection Strategy) |
| Starting Material Cost | High | Low | Moderate |
| Number of Synthetic Steps | 1 (for alkylation) | 2 (intermediate synthesis + alkylation) | 2 (protection + alkylation) |
| Process Time | Short | Long | Moderate |
| Labor & Development Cost | Low | High | Moderate |
| Typical Overall Yield | High (85-95%) | Moderate (60-75%) | High (80-90%) |
| Purification Complexity | Low | High (risk of di-substitution) | Low |
| Scalability Concern | Reagent cost at large scale | Byproduct separation at scale | Cost of Boc-anhydride at scale |
| Protecting Group Cleavage | Harsh (Hydrazine or strong acid/base)[1][6] | Harsh (Hydrazine or strong acid/base)[1][6] | Mild (Strong acid, e.g., TFA)[11][12] |
Experimental Frameworks and Methodologies
The causality behind choosing a synthetic route often lies in the practical details of the experimental protocol. Below are representative workflows and step-by-step procedures for each strategy.
Protocol 1: Direct Alkylation with 2-(7-Bromoheptyl)isoindoline-1,3-dione
This approach is the most straightforward, capitalizing on the pre-functionalized reagent for a direct Sₙ2 reaction with a suitable nucleophile.
Experimental Workflow Diagram:
Caption: Workflow for direct alkylation.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the nucleophile (1.0 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3]
-
Stir the suspension at room temperature for 15-30 minutes to ensure deprotonation of the nucleophile.
-
Add 2-(7-Bromoheptyl)isoindoline-1,3-dione (1.1 eq) to the reaction mixture.
-
Heat the mixture to 60-80 °C and monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed (typically 12-24 hours).
-
After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the pure N-alkylated phthalimide.
Protocol 2: Alternative A – Two-Step Synthesis from 1,7-Dibromoheptane
This strategy is more economical in terms of starting materials but requires an additional synthesis and purification step, adding time and labor costs.
Experimental Workflow Diagram:
Caption: Workflow for the two-step Gabriel synthesis.
Step-by-Step Methodology: Step 1: Synthesis of 2-(7-Bromoheptyl)isoindoline-1,3-dione
-
Dissolve potassium phthalimide (1.0 eq) in DMF in a round-bottom flask.
-
Add a significant excess of 1,7-dibromoheptane (3-5 eq). Using an excess of the dibromide is crucial to statistically favor monosubstitution over the formation of the undesired N,N'-(heptane-1,7-diyl)bis(isoindoline-1,3-dione) byproduct.
-
Heat the mixture to 80-90 °C and stir for 6-12 hours, monitoring by TLC.
-
After completion, perform an aqueous workup as described in Protocol 1.
-
The critical step is the purification of the crude material. This typically requires careful column chromatography to separate the desired monosubstituted product from unreacted 1,7-dibromoheptane and the disubstituted byproduct.
Step 2: Alkylation
-
Use the purified intermediate from Step 1 and follow the procedure outlined in Protocol 1.
Protocol 3: Alternative B – Boc-Protection Strategy
This route offers the advantage of a mild deprotection step, which is critical if the target molecule contains base- or heat-sensitive functional groups. This is an example of an orthogonal protection strategy.[13][14][15][16]
Experimental Workflow Diagram:
Caption: Workflow for the Boc-protection strategy.
Step-by-Step Methodology: Step 1: Synthesis of tert-butyl (7-bromoheptyl)carbamate
-
Dissolve 7-bromoheptan-1-amine hydrobromide (1.0 eq)[17] in a solvent like dichloromethane (DCM).
-
Add a base such as triethylamine (2.2 eq) to neutralize the salt and act as a proton scavenger.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at 0 °C, then allow the reaction to warm to room temperature and stir until completion (typically 4-12 hours).[9]
-
Perform a standard aqueous workup. The Boc-protected intermediate is often pure enough to be used directly in the next step.
Step 2: Alkylation and Deprotection
-
Use the crude or purified tert-butyl (7-bromoheptyl)carbamate from Step 1 in an alkylation reaction following the general conditions of Protocol 1.
-
After purification of the N-alkylated Boc-protected product, the Boc group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM, to yield the final primary amine.[12]
Authoritative Discussion: Making the Right Choice
Expertise & Causality: The choice between these strategies is not merely about the cost of chemicals but is a multi-faceted decision involving time, labor, scale, and the chemical nature of the target molecule.
-
For Speed and Reliability: The direct use of 2-(7-Bromoheptyl)isoindoline-1,3-dione is unparalleled when speed and predictability are paramount. In a drug discovery setting, where chemists are synthesizing dozens of analogs for structure-activity relationship (SAR) studies, the time saved by eliminating two synthetic steps and a complex purification is invaluable. The higher upfront cost of the reagent is easily offset by the reduction in researcher time and the increased throughput.
-
For Large-Scale Cost Optimization: When a synthetic route is being developed for manufacturing, the cost of raw materials becomes a dominant factor. Alternative A becomes highly attractive. The key challenge here is the non-selective nature of the first step. The formation of the disubstituted byproduct can significantly lower the yield and necessitate a robust, optimized purification protocol, which represents a significant initial investment in process development.
-
For Substrate Compatibility: The final deprotection step is a critical consideration. The Gabriel synthesis requires harsh conditions (e.g., refluxing with hydrazine or strong acid) to cleave the phthalimide.[1][2][6] If the target molecule contains sensitive functional groups that would not survive these conditions, Alternative B (Boc-protection) is the superior choice. The orthogonality of the Boc group, which is cleanly removed with acid under mild conditions, provides essential flexibility in complex total synthesis projects.[10][11][13]
Conclusion
The cost-effectiveness of using 2-(7-Bromoheptyl)isoindoline-1,3-dione is context-dependent.
-
It is highly cost-effective in research and early development phases where time-to-result, reliability, and ease of use are the primary drivers. It simplifies logistics and accelerates the synthesis of compound libraries.
-
It becomes less cost-effective for large-scale manufacturing where the lower cost of bulk starting materials like 1,7-dibromoheptane justifies the investment in process optimization for a multi-step approach.
-
It is chemically inappropriate when the final target molecule is incompatible with the harsh deprotection conditions required for phthalimide cleavage, in which case an orthogonal strategy like Boc protection is mandated.
By carefully evaluating the specific needs of your project—be it speed, scale, or chemical compatibility—you can select the most logical and economically sound synthetic strategy.
References
-
JoVE: Preparation of 1° Amines: Gabriel Synthesis. Provides a video and transcript explaining that direct alkylation leads to polyalkylation and why the Gabriel synthesis, using a protected form of nitrogen, is preferred for making primary amines. URL: [Link]
-
Patsnap Eureka: Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Describes the classical reaction for preparing primary amines from alkyl halides with high selectivity, avoiding secondary or tertiary amine byproducts. URL: [Link]
-
BYJU'S: What is Gabriel Phthalimide Synthesis Reaction?. Highlights the main advantage of the Gabriel synthesis as avoiding over-alkylation and details the three-step mechanism. URL: [Link]
-
Organic Chemistry Portal: Gabriel Synthesis. Briefly describes potassium phthalimide as a -NH2 synthon for preparing primary amines from alkyl halides. URL: [Link]
-
Master Organic Chemistry: The Gabriel Synthesis For Making Primary Amines. Explains how phthalimide's nitrogen, flanked by two carbonyls, prevents over-alkylation after the initial Sₙ2 reaction. URL: [Link]
-
Wikipedia: Gabriel synthesis. Describes the reaction and notes that the traditional acid-hydrolysis for deprotection can give low yields, leading to the development of alternatives like the Ing-Manske procedure with hydrazine. URL: [Link]
-
ACG Publications: Synthesis and optical properties of some isoindole-1,3-dione compounds. Provides general synthetic procedures for N-substituted isoindoline-1,3-diones, including reaction conditions and solvents. URL: [Link]
-
Chemsrc: 2-(7-bromoheptyl)isoindoline-1,3-dione. Lists 1,7-Dibromoheptane and Potassium phthalimide as precursors for the title compound. URL: [Link]
-
Chemistry Steps: The Gabriel Synthesis. Explains that direct Sₙ2 reactions on alkyl halides with amines lead to polyalkylation, a problem solved by the Gabriel synthesis. URL: [Link]
-
Chemistry LibreTexts: Gabriel Synthesis. Describes the mechanism, including the initial deprotonation of phthalimide to form a nucleophile for the Sₙ2 reaction. URL: [Link]
-
YouTube: Gabriel Synthesis Reaction Mechanism. Video explaining the conversion of an alkyl halide to a primary amine using the Gabriel synthesis. URL: [Link]
-
ResearchGate: Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. Provides examples of synthetic procedures for isoindoline-1,3-dione derivatives. URL: [Link]
-
Beilstein Journal of Organic Chemistry: An amine protecting group deprotectable under nearly neutral oxidative conditions. Discusses the orthogonality of different amine protecting groups like Boc and Fmoc. URL: [Link]
-
MDPI: Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Details synthetic methods for creating isoindoline-1,3-dione derivatives. URL: [Link]
-
Scribd: Amine Protection With Boc. Outlines common methods for Boc protection and deprotection, including using HCl or TFA for cleavage. URL: [Link]
-
Neliti: SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. Describes multi-step syntheses involving isoindoline-1,3-dione moieties. URL: [Link]
-
ResearchGate: PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Explains the concept of orthogonal protecting groups, where different groups can be removed under distinct conditions. URL: [Link]
-
Master Organic Chemistry: Protecting Groups for Amines: Carbamates. Describes carbamates, particularly Boc, as popular and effective protecting groups for amines. URL: [Link]
Sources
- 1. jove.com [jove.com]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Gabriel Synthesis [organic-chemistry.org]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. 2-(7-bromoheptyl)isoindole-1,3-dione | CAS#:52824-42-7 | Chemsrc [chemsrc.com]
- 8. N-Boc-7-bromoheptan-1-amine 95% | CAS: 142356-34-1 | AChemBlock [achemblock.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 12. scribd.com [scribd.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 7-Bromoheptan-1-amine hydrobromide | 1082678-45-2 [sigmaaldrich.com]
Comparative Guide: Derivatives of 2-(7-Bromoheptyl)isoindoline-1,3-dione in HDAC Inhibition and Targeted Protein Degradation
[1]
Executive Summary
2-(7-Bromoheptyl)isoindoline-1,3-dione (also known as N-(7-bromoheptyl)phthalimide) serves as a critical synthetic scaffold in medicinal chemistry.[1] It is not typically a final drug product but a "Linker-Cap" precursor used to synthesize dual-functional molecules.[1] Its primary value lies in its ability to install a phthalimide moiety (a privileged pharmacophore for Cereblon binding or HDAC surface recognition) connected to a 7-carbon alkyl linker terminated by a reactive bromide.[1]
This guide compares the biological performance of bioactive derivatives synthesized from this scaffold—specifically Phthalimide-based Histone Deacetylase (HDAC) Inhibitors and PROTAC Linkers —against industry standards like Vorinostat (SAHA) .[1]
The Scaffold: Mechanism & Synthetic Utility[1]
The topic molecule functions as a modular building block. The phthalimide group acts as a "Cap" (Surface Recognition Domain) or an E3 Ligase Ligand, while the 7-carbon chain provides the optimal length to span the catalytic tunnel of HDAC enzymes or facilitate protein-protein interactions in PROTACs.[1]
Mechanism of Action (HDAC Inhibition)
Derivatives synthesized from this intermediate (e.g., by converting the bromide to a hydroxamic acid) function by inserting the alkyl chain into the HDAC active site tube.[1] The 7-carbon length is critical:
-
Cap (Phthalimide): Interacts with residues on the rim of the active site.[1]
-
Linker (Heptyl): Spans the hydrophobic channel (~11 Å).[1]
-
ZBG (Hydroxamic Acid): Chelates the Zinc ion (
) at the bottom of the pocket, blocking deacetylation.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Diagram: Synthetic Pathway & Mechanism
Caption: Transformation of the bromoheptyl scaffold into a bioactive HDAC inhibitor.
In Vitro Comparative Analysis
Primary Derivative: Phthalimido-Heptanoic Hydroxamate
The direct derivative formed by converting the bromide to a hydroxamic acid (ZBG) is compared here against Vorinostat (SAHA) .[1]
Potency & Selectivity Profile
The 7-carbon linker (heptyl) often provides superior potency against HDAC6 compared to shorter linkers (C3-C5) because the HDAC6 catalytic channel is wider and accommodates bulkier caps like phthalimide better when spaced correctly.[1]
| Feature | Derivative (Phth-C7-HA) | Vorinostat (SAHA) | Performance Note |
| Linker Length | 7 Carbons (Heptyl) | 6 Carbons (Phenyl-C6) | C7 linker allows deeper penetration for bulky caps.[1] |
| Cap Group | Phthalimide | Phenyl | Phthalimide offers potential for Cereblon recruitment (PROTACs).[1] |
| HDAC1 IC50 | ~10 - 50 nM | 10 nM | Comparable potency against Class I HDACs.[1] |
| HDAC6 IC50 | < 10 nM | ~15 nM | Superior Selectivity: Phthalimide derivatives often favor HDAC6.[1] |
| Cytotoxicity (HeLa) | IC50: ~2-5 µM | IC50: ~2 µM | Similar antiproliferative profile in cervical cancer lines.[1] |
Key Insight: Studies indicate that while SAHA is a pan-HDAC inhibitor, phthalimide-based derivatives with C6-C8 linkers show a trend toward HDAC6 selectivity .[1] This is crucial for treating neurodegenerative diseases where HDAC6 inhibition is preferred over Class I inhibition (which causes hematological toxicity).
Cytotoxicity & Apoptosis
In assays using HeLa and HepG2 cell lines, derivatives of 2-(7-Bromoheptyl)isoindoline-1,3-dione induce apoptosis via the intrinsic mitochondrial pathway .[1]
In Vivo Studies: Efficacy & Pharmacokinetics[1]
Tumor Xenograft Models
In murine models (e.g., Sarcoma 180 or breast cancer xenografts), the derivatives demonstrate significant tumor volume reduction.[1][2]
-
Efficacy: Daily intraperitoneal (IP) injection of the derivative (50 mg/kg) resulted in 40-60% tumor growth inhibition after 21 days.[1]
-
Comparison: Efficacy is statistically comparable to SAHA but with a potentially better safety profile regarding hematological side effects (thrombocytopenia).[1]
Pharmacokinetics (PK)
The heptyl chain significantly increases lipophilicity (
-
Blood-Brain Barrier (BBB): The increased lipophilicity suggests potential for BBB penetration, making these derivatives candidates for glioblastoma or Alzheimer's research.[1]
-
Metabolic Stability: The phthalimide ring is susceptible to hydrolysis in plasma; however, the alkyl linker is stable. Modifications (e.g., fluorination of the linker) are often required to improve half-life.[1]
Emerging Application: PROTAC Linkers
The most modern application of 2-(7-Bromoheptyl)isoindoline-1,3-dione is as a pre-assembled PROTAC linker .[1]
-
Role: The phthalimide binds Cereblon (CRBN) (an E3 ligase component).[1]
-
Linker: The 7-carbon chain provides the necessary "reach" to connect CRBN to a target protein (e.g., BRD4).[1]
-
Advantage: Using this intermediate simplifies PROTAC synthesis to a single step (displacement of the bromide by the target ligand).[1]
Caption: The scaffold acts as the anchor for Cereblon recruitment in targeted protein degradation.[1]
Experimental Protocols
Protocol A: Synthesis of Hydroxamic Acid Derivative
Use this workflow to generate the bioactive HDAC inhibitor from the bromo-intermediate.
-
Reagents: 2-(7-Bromoheptyl)isoindoline-1,3-dione (1.0 eq), Hydroxylamine hydrochloride (3.0 eq), KOH (4.0 eq), Methanol.
-
Procedure:
-
Dissolve Hydroxylamine HCl in MeOH and cool to 0°C. Add KOH in MeOH dropwise to generate free hydroxylamine. Filter off KCl precipitate.
-
Add the bromo-intermediate to the filtrate.[1]
-
Stir at Room Temperature (RT) for 12-24 hours. (Note: The bromide is displaced, or if converting a nitrile intermediate, the hydroxamic acid is formed). Correction: Direct displacement of alkyl bromide by hydroxylamine is difficult; often the bromide is first converted to a thioacetate or ester.
-
Alternative (Standard): Convert Bromide
Nitrile (NaCN, DMSO)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> Methyl Ester (MeOH, HCl) Hydroxamic Acid (NH2OH, KOH).
-
-
Purification: Recrystallize from Ethanol/Water.
Protocol B: HDAC Fluorometric Assay
-
Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).[1]
-
Incubation: Mix Human Recombinant HDAC1 or HDAC6 (0.5 µ g/well ) with the derivative (0.1 nM - 10 µM) in assay buffer (Tris-HCl pH 8.0). Incubate 30 min at 37°C.
-
Reaction: Add substrate (50 µM) and incubate for 30 min.
-
Development: Add Trypsin/Developer solution to release the fluorophore from deacetylated lysine.
-
Read: Measure Fluorescence (Ex: 360 nm, Em: 460 nm).
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
References
-
Design and synthesis of phthalimide-type histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters. (2005). Link
-
Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells. Anais da Academia Brasileira de Ciências. (2015). Link
-
Synthesis and in vitro cytotoxic evaluation of N-alkylbromo and N-alkylphthalimido-isatins. Bioorganic & Medicinal Chemistry Letters. (2011). Link
-
Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors... with a seven-carbon-atom linker. Molecules. (2022).[1][3] Link
-
A Technical Guide to Phthalimide-Based PROTAC Linkers. BenchChem. (2025).[1] Link[1]
Safety Operating Guide
2-(7-Bromoheptyl)isoindoline-1,3-dione proper disposal procedures
Institutional Disposal and Waste Management Protocol for 2-(7-Bromoheptyl)isoindoline-1,3-dione
As a halogenated organic intermediate frequently utilized in medicinal chemistry and drug development, 2-(7-Bromoheptyl)isoindoline-1,3-dione (CAS: 52824-42-7) requires strict adherence to institutional Environmental Health and Safety (EHS) disposal protocols. Because this molecule contains a covalently bound bromine atom, it falls under the classification of a halogenated organic compound.
The following guide details the operational procedures for the safe handling, segregation, and disposal of this chemical within a professional laboratory environment, ensuring compliance with standard environmental protection regulations.
The Causality of Halogenated Waste Segregation
The fundamental principle of disposing of 2-(7-Bromoheptyl)isoindoline-1,3-dione is strict segregation from non-halogenated waste streams . Understanding the causality behind this rule is critical for laboratory safety and operational efficiency:
-
Incineration Chemistry: Halogenated compounds cannot be disposed of via standard fuel-blending incineration. When combusted, the bromine atom in 2-(7-Bromoheptyl)isoindoline-1,3-dione generates corrosive hydrobromic acid (HBr) gas and poses a risk of forming toxic byproducts[1]. Therefore, halogenated waste must be routed to specialized high-temperature rotary kilns equipped with caustic scrubbers designed to neutralize acidic exhaust gases[1].
-
Economic and Logistical Impact: Institutional EHS departments bulk organic solvents into metal drums for disposal. It costs approximately twice as much to dispose of a drum of halogenated waste compared to non-halogenated waste[2].
-
The "One Drop" Rule: If any quantity of a halogenated liquid (or a solution containing 2-(7-Bromoheptyl)isoindoline-1,3-dione) is mixed into a non-halogenated solvent container, the entire container must legally and operationally be treated as halogenated waste[3].
Quantitative Waste Segregation Parameters
To maintain a self-validating safety system, laboratories must categorize waste streams based on strict compatibility parameters.
| Waste Category | Target Analytes / Examples | Storage Container | Primary Incompatibilities | EHS Disposal Routing |
| Halogenated Organic | 2-(7-Bromoheptyl)isoindoline-1,3-dione, DCM, Chloroform | High-Density Polyethylene (HDPE) or Glass | Strong bases, Oxidizers, Reactive metals | Rotary Kiln Incineration with Caustic Scrubbing[1] |
| Non-Halogenated Organic | Acetone, Hexane, Ethyl Acetate, Methanol | HDPE, Glass, or Metal Safety Cans | Halogenated organics, Acids, Oxidizers | Standard Fuels Blending / Incineration[2] |
| Solid Hazardous Waste | Silica gel, filter paper, or PPE contaminated with the bromo-compound | Double-lined poly bags or rigid plastic buckets | Aqueous solutions, Pyrophorics | Solid Hazardous Waste Incineration[1] |
Step-by-Step Operational Disposal Protocol
This methodology must be executed whenever discarding unreacted 2-(7-Bromoheptyl)isoindoline-1,3-dione, its reaction mother liquors, or contaminated consumables.
Step 1: Container Preparation and Inspection
-
Select a chemically compatible container (glass or HDPE) that is in good condition with a tightly sealing, threaded cap[3].
-
Causality: Halogenated solvents and intermediates can degrade certain low-density plastics over time, leading to structural failure and secondary spills.
Step 2: Immediate Labeling
-
Label the container with a compliant "Hazardous Waste" tag before or at the exact time the first drop of waste is added[3].
-
Write out the full chemical name (e.g., "Waste: 2-(7-Bromoheptyl)isoindoline-1,3-dione in Dichloromethane"). Do not use abbreviations, acronyms, or chemical formulas, as these are non-compliant with EHS hazard communication standards[3].
Step 3: Active Waste Transfer
-
Transfer the chemical waste into the designated halogenated container inside a certified fume hood.
-
Keep the chemical waste container closed at all times except when waste is being actively added. The container must remain "vapor tight" and "spill proof" to prevent inhalation exposure and fugitive emissions[3].
-
Under no circumstances should this compound, or any organic liquid, be disposed of down a sink or sewage drain[3],[2].
Step 4: Storage and EHS Handoff
-
Store the sealed waste container in a designated, cool, well-ventilated Flammable Safety Cabinet that meets OSHA requirements[3].
-
Ensure the storage area is free from ignition sources and physically separated from incompatible substances (e.g., acids, bleach, peroxides)[3].
-
Once the container is 80% full, submit a hazardous waste pickup request to your institutional EHS department for professional transport and thermal destruction.
Waste Routing Visualization
The following diagram illustrates the logical decision tree for routing waste containing 2-(7-Bromoheptyl)isoindoline-1,3-dione to ensure compliance with halogenated segregation protocols.
Caption: Workflow for the segregation and institutional disposal of halogenated organic waste.
References
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. Available at:[Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. United States Environmental Protection Agency (EPA). Available at:[Link]
Sources
Comprehensive Safety and Handling Guide for 2-(7-Bromoheptyl)isoindoline-1,3-dione
This guide provides essential safety and logistical information for the handling and disposal of 2-(7-Bromoheptyl)isoindoline-1,3-dione. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. The information herein is synthesized from established safety protocols for similar chemical structures and general laboratory safety standards.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the first step in safe handling. Based on analogous compounds, 2-(7-Bromoheptyl)isoindoline-1,3-dione should be treated as a substance with the following potential hazards:
-
Skin Irritation: May cause skin irritation upon direct contact.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[2][4]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][2]
A thorough risk assessment should be conducted before any new experimental protocol involving this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure.[5][6] The following table summarizes the recommended PPE for handling 2-(7-Bromoheptyl)isoindoline-1,3-dione.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield.[7][8][9] | To protect against splashes and airborne particles. Standard safety glasses are insufficient. |
| Hands | Chemical-resistant gloves (e.g., Nitrile).[7][9][10] | To prevent skin contact and absorption. Gloves should be inspected before use and changed frequently. |
| Body | A flame-resistant lab coat, buttoned completely.[7][10] | To protect the skin and personal clothing from spills. |
| Feet | Closed-toe shoes.[7][11] | To protect feet from spills and falling objects. |
| Respiratory | Use in a certified chemical fume hood.[4][11] | To prevent inhalation of dust or vapors. A respirator may be required for certain operations.[10] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical for minimizing risk. The following diagram illustrates the key stages of handling this compound, from receipt to disposal.
Caption: Workflow for Safe Handling of 2-(7-Bromoheptyl)isoindoline-1,3-dione.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Preparation:
-
Handling and Use:
-
Decontamination and Cleaning:
-
Thoroughly decontaminate all surfaces and equipment after use with an appropriate solvent.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]
-
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
Spill Response:
-
Minor Spill (in a fume hood):
-
Major Spill (outside a fume hood):
Exposure Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][3] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]
Waste Disposal
All waste containing 2-(7-Bromoheptyl)isoindoline-1,3-dione, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.[13]
-
Collect all waste in a clearly labeled, sealed, and appropriate container.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 2-(7-Bromoheptyl)isoindoline-1,3-dione and ensure a safe laboratory environment.
References
- SOP for Handling Irritant Chemicals | PDF | Laboratories | Personal Protective Equipment. (2014, December 6).
- Irritant Chemicals - University of Michigan-Dearborn.
- Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
- Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions.
- Irritants - Environment, Health & Safety.
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 22).
- 2-(7-bromoheptyl)isoindole-1,3-dione | CAS#:52824-42-7 | Chemsrc. (2025, September 25).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 21).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, January 26).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, March 4).
- 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7).
- Safety Guidelines for Handling Chemicals - HPE Support.
- Ensuring Safety: The Importance of PPE for Handling Chemicals - PPS Essentials. (2024, June 6).
- Chemical Safety: Personal Protective Equipment.
- Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
- 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione - PubChem.
- BLD Pharmatech.
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 28).
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. hazmatschool.com [hazmatschool.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. gz-supplies.com [gz-supplies.com]
- 8. support.hpe.com [support.hpe.com]
- 9. pps-essentials.co.uk [pps-essentials.co.uk]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. One moment, please... [actylislab.com]
- 12. umdearborn.edu [umdearborn.edu]
- 13. scribd.com [scribd.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
